molecular formula C32H56N7O18P3S B15546787 6-Hydroxyundecanoyl-CoA

6-Hydroxyundecanoyl-CoA

Numéro de catalogue: B15546787
Poids moléculaire: 951.8 g/mol
Clé InChI: KGUZZTWMRBLVKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Hydroxyundecanoyl-CoA is a useful research compound. Its molecular formula is C32H56N7O18P3S and its molecular weight is 951.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C32H56N7O18P3S

Poids moléculaire

951.8 g/mol

Nom IUPAC

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-hydroxyundecanethioate

InChI

InChI=1S/C32H56N7O18P3S/c1-4-5-6-9-20(40)10-7-8-11-23(42)61-15-14-34-22(41)12-13-35-30(45)27(44)32(2,3)17-54-60(51,52)57-59(49,50)53-16-21-26(56-58(46,47)48)25(43)31(55-21)39-19-38-24-28(33)36-18-37-29(24)39/h18-21,25-27,31,40,43-44H,4-17H2,1-3H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)

Clé InChI

KGUZZTWMRBLVKQ-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

6-Hydroxyundecanoyl-CoA: An In-Depth Technical Guide to a Key Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyundecanoyl-CoA is a coenzyme A (CoA) thioester of 6-hydroxyundecanoic acid, an omega-hydroxylated medium-chain fatty acid. While not as extensively studied as other fatty acid metabolites, it represents a critical intermediate in the ω-oxidation pathway, an alternative route to the more common β-oxidation of fatty acids. This pathway becomes particularly significant in certain metabolic states and disease conditions, making this compound and its related metabolites potential biomarkers and therapeutic targets. This technical guide provides a comprehensive overview of this compound, including its metabolic context, methods for its study, and its potential relevance in health and disease.

Metabolic Pathway of this compound

This compound is primarily formed during the ω-oxidation of undecanoic acid (C11:0), a medium-chain fatty acid. This metabolic process occurs predominantly in the smooth endoplasmic reticulum of liver and kidney cells.[1] The pathway involves a series of enzymatic reactions that ultimately convert the fatty acid into a dicarboxylic acid, which can then undergo further metabolism.

The key steps leading to and from this compound are:

  • Hydroxylation of Undecanoic Acid: The initial and rate-limiting step is the hydroxylation of the terminal methyl group (ω-carbon) of undecanoic acid. This reaction is catalyzed by cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies, and requires NADPH and molecular oxygen.[1] This step can also occur at other positions along the carbon chain, with the ω-position being a major site for medium-chain fatty acids. The product of ω-hydroxylation is 11-hydroxyundecanoic acid. Hydroxylation at the 6-position would yield 6-hydroxyundecanoic acid.

  • Oxidation to an Aldehyde: The newly formed hydroxyl group of 6-hydroxyundecanoic acid is then oxidized to an aldehyde by an alcohol dehydrogenase (ADH), utilizing NAD+ as a cofactor.[1]

  • Oxidation to a Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH), also requiring NAD+. This results in the formation of a dicarboxylic acid, undecanedioic acid.[1]

  • Activation to CoA Thioester: For 6-hydroxyundecanoic acid to enter subsequent metabolic steps, it must be activated to its CoA thioester, this compound. This activation is catalyzed by an acyl-CoA synthetase.

  • Further Metabolism: Once formed, this compound can be a substrate for enzymes in the β-oxidation pathway, typically within peroxisomes, leading to chain shortening.[2][3]

Below is a diagram illustrating the ω-oxidation pathway of undecanoic acid, highlighting the position of this compound.

omega_oxidation cluster_ER Endoplasmic Reticulum cluster_Mito_Peroxi Mitochondria / Peroxisome undecanoic_acid Undecanoic Acid hydroxyundecanoic_acid 6-Hydroxyundecanoic Acid undecanoic_acid->hydroxyundecanoic_acid Cytochrome P450 (CYP4A/4F) undecanal_acid 6-Oxoundecanoic Acid hydroxyundecanoic_acid->undecanal_acid Alcohol Dehydrogenase (ADH) hydroxyundecanoyl_coa This compound hydroxyundecanoic_acid->hydroxyundecanoyl_coa Acyl-CoA Synthetase undecanedioic_acid Undecanedioic Acid undecanal_acid->undecanedioic_acid Aldehyde Dehydrogenase (ALDH) undecanedioyl_coa Undecanedioyl-CoA undecanedioic_acid->undecanedioyl_coa Acyl-CoA Synthetase beta_oxidation β-Oxidation Products hydroxyundecanoyl_coa->beta_oxidation beta_oxidation_dicarb β-Oxidation Products undecanedioyl_coa->beta_oxidation_dicarb

Figure 1: ω-Oxidation of Undecanoic Acid.

Quantitative Data

Quantitative data for this compound is scarce in the literature. However, analysis of related hydroxy fatty acids and dicarboxylic acids provides insights into the activity of the ω-oxidation pathway. The following tables summarize representative quantitative data for these related metabolites.

Table 1: Quantitative Analysis of Hydroxy Fatty Acids in Biological Samples

AnalyteSample TypeConcentration RangeAnalytical MethodReference
3-Hydroxy Fatty Acids (C6-C18)Human Serum/Plasma0.3 - 30 µmol/LGC-MS
ω-Hydroxy Fatty AcidsRat Liver MicrosomesVaries with substrateGC-MS[4]

Table 2: Enzyme Kinetics for ω-Oxidation of Medium-Chain Fatty Acids

SubstrateEnzyme SourceApparent Km (µM)Vmax (nmol/min/mg protein)Reference
Decanoic AcidRat Liver Microsomes3.1Not Reported[4]
Dodecanoic AcidRat Liver Microsomes171Not Reported[4]
Decanoic AcidHuman Liver Microsomes247 - 522Not Reported[4]
Dodecanoic AcidHuman Liver Microsomes3.6 - 186Not Reported[4]

Experimental Protocols

The study of this compound and its metabolic pathway involves several key experimental techniques. Detailed protocols for these methods are outlined below.

In Vitro Cytochrome P450-Mediated Hydroxylation of Undecanoic Acid

This protocol is adapted from methods used to study the hydroxylation of fatty acids by cytochrome P450 enzymes.[5]

Objective: To determine the formation of 6-hydroxyundecanoic acid from undecanoic acid by liver microsomes.

Materials:

  • Rat or human liver microsomes

  • Undecanoic acid

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Internal standard (e.g., a deuterated hydroxy fatty acid)

  • Derivatizing agent (e.g., BSTFA for GC-MS analysis)

Procedure:

  • Prepare a reaction mixture containing liver microsomes (0.5-1.0 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding undecanoic acid (substrate) to a final concentration of 10-100 µM.

  • Incubate the reaction at 37°C for 15-60 minutes with gentle shaking.

  • Stop the reaction by adding a strong acid (e.g., HCl) to lower the pH.

  • Add an internal standard.

  • Extract the hydroxylated fatty acids from the reaction mixture using an organic solvent like ethyl acetate.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Derivatize the dried extract to make the analytes volatile for GC-MS analysis.

  • Analyze the derivatized sample by GC-MS to identify and quantify the formation of 6-hydroxyundecanoic acid.

cyp450_protocol start Start prep_mix Prepare Reaction Mixture (Microsomes, Buffer, NADPH system) start->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_substrate Add Undecanoic Acid pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (Acidification) incubate->stop_reaction add_is Add Internal Standard stop_reaction->add_is extract Extract with Organic Solvent add_is->extract evaporate Evaporate Solvent extract->evaporate derivatize Derivatize for GC-MS evaporate->derivatize analyze Analyze by GC-MS derivatize->analyze lc_ms_protocol start Start homogenize Homogenize Sample with Internal Standard start->homogenize centrifuge Centrifuge to Pellet Protein homogenize->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_extract Dry Extract collect_supernatant->dry_extract reconstitute Reconstitute in Solvent dry_extract->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Analyze by MRM inject->analyze

References

The Biosynthetic Pathway of 6-Hydroxyundecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyundecanoyl-CoA is a specialized fatty acyl-CoA molecule with potential applications in the synthesis of novel biopolymers, pharmaceuticals, and other high-value chemicals. Its bifunctional nature, possessing both a hydroxyl group and a thioester, makes it a versatile building block for chemical and enzymatic catalysis. This technical guide outlines a proposed biosynthetic pathway for this compound, starting from the precursor undecanoic acid. The pathway leverages two key enzymatic steps: a regioselective hydroxylation followed by a CoA-ligation. While a complete, natural pathway for the synthesis of this specific molecule has not been fully elucidated in a single organism, this guide presents a plausible route based on known enzyme functionalities. This document provides detailed methodologies for the key experimental procedures required to establish and optimize this pathway, along with representative quantitative data and visual diagrams of the proposed pathway and experimental workflows.

Proposed Biosynthetic Pathway

The proposed biosynthesis of this compound is a two-step enzymatic cascade:

  • In-chain Hydroxylation of Undecanoic Acid: The pathway initiates with the regioselective hydroxylation of undecanoic acid at the C6 position. This reaction is catalyzed by a cytochrome P450 monooxygenase (P450). While P450s are well-known for ω- and (ω-1)-hydroxylation of fatty acids, several members of this superfamily are also capable of in-chain hydroxylation. A candidate for this step would be an engineered P450 enzyme, potentially from the CYP152 family or an engineered P450 BM3 variant, which has been shown to be amenable to altering its regioselectivity for fatty acid hydroxylation.[1][2]

  • CoA-Esterification of 6-Hydroxyundecanoic Acid: The resulting 6-hydroxyundecanoic acid is then "activated" by its conversion to a CoA thioester. This reaction is catalyzed by an acyl-CoA synthetase (ACS), which utilizes ATP and Coenzyme A.[3] Acyl-CoA synthetases exhibit broad substrate specificity, and it is anticipated that an ACS, such as one from the long-chain acyl-CoA synthetase (ACSL) family, could recognize and activate 6-hydroxyundecanoic acid.[4]

The overall transformation is as follows:

Undecanoic Acid + O₂ + NADPH + H⁺ + ATP + CoA → this compound + NADP⁺ + H₂O + AMP + PPi

Biosynthetic_Pathway cluster_step1 Step 1: In-chain Hydroxylation cluster_step2 Step 2: CoA-Esterification Undecanoic_Acid Undecanoic Acid 6_Hydroxyundecanoic_Acid 6-Hydroxyundecanoic Acid Undecanoic_Acid->6_Hydroxyundecanoic_Acid Cytochrome P450 (e.g., Engineered P450 BM3) NADP NADP 6_Hydroxyundecanoic_Acid->NADP H2O H2O 6_Hydroxyundecanoic_Acid->H2O 6_Hydroxyundecanoyl_CoA This compound 6_Hydroxyundecanoic_Acid->6_Hydroxyundecanoyl_CoA Acyl-CoA Synthetase (e.g., ACSL) NADPH NADPH NADPH->6_Hydroxyundecanoic_Acid O2 O2 O2->6_Hydroxyundecanoic_Acid AMP AMP 6_Hydroxyundecanoyl_CoA->AMP PPi PPi 6_Hydroxyundecanoyl_CoA->PPi ATP ATP ATP->6_Hydroxyundecanoyl_CoA CoA CoA CoA->6_Hydroxyundecanoyl_CoA

Caption: Proposed two-step biosynthetic pathway for this compound.

Data Presentation

The following tables summarize representative quantitative data for the enzyme families involved in the proposed pathway. Note that the kinetic parameters are highly dependent on the specific enzyme, substrate, and reaction conditions.

Table 1: Representative Kinetic Parameters for Fatty Acid Hydroxylases (Cytochrome P450s)

EnzymeSubstrateProduct(s)K_m (µM)k_cat (min⁻¹)Reference
P450 BM3 (wild-type)Myristic Acidω-1, ω-2, ω-3 hydroxyN/A17,000[2]
P450 BM3 variant 139-3Octane2-, 3-, 4-octanolN/A400[2]
CYP152A1 (P450Bsβ)Decanoic Acidα- and β-hydroxydecanoic acid~50N/A[1]
CYP4A11Arachidonic Acid20-HETE5-1520-50[5]

Table 2: Representative Kinetic Parameters for Acyl-CoA Synthetases

EnzymeSubstrateK_m (µM)V_max (nmol/min/mg)Reference
Murine FATP1Palmitic Acid (C16:0)8.31100[6]
Murine FATP1Lignoceric Acid (C24:0)9.1800[6]
Human ACSL6 (isoform 1)Oleic Acid (C18:1)~6~15[4]
E. coli FadDOleic Acid (C18:1)6.51300[7]

Experimental Protocols

Detailed methodologies for the key experiments required to validate and optimize the proposed biosynthetic pathway are provided below.

Experimental Workflow

The general workflow for identifying and characterizing suitable enzymes for the biosynthesis of this compound is depicted below.

Experimental_Workflow cluster_p450 P450 Hydroxylase Identification & Characterization cluster_acs Acyl-CoA Synthetase Identification & Characterization Gene_Mining Gene Mining & Selection (e.g., P450 databases) Cloning_Expression Cloning & Heterologous Expression (e.g., in E. coli) Gene_Mining->Cloning_Expression Purification_P450 Enzyme Purification (e.g., Ni-NTA chromatography) Cloning_Expression->Purification_P450 Hydroxylase_Assay Fatty Acid Hydroxylase Assay Purification_P450->Hydroxylase_Assay Product_Analysis Product Analysis (GC-MS, LC-MS) Hydroxylase_Assay->Product_Analysis Pathway_Reconstitution In Vitro Pathway Reconstitution Product_Analysis->Pathway_Reconstitution Gene_Mining_ACS Gene Mining & Selection (e.g., ACSL family) Cloning_Expression_ACS Cloning & Heterologous Expression Gene_Mining_ACS->Cloning_Expression_ACS Purification_ACS Enzyme Purification Cloning_Expression_ACS->Purification_ACS ACS_Assay Acyl-CoA Synthetase Assay Purification_ACS->ACS_Assay Product_Analysis_ACS Product Analysis (HPLC, LC-MS) ACS_Assay->Product_Analysis_ACS Product_Analysis_ACS->Pathway_Reconstitution

Caption: General experimental workflow for enzyme selection and pathway validation.

Protocol 1: Heterologous Expression and Purification of a Candidate Cytochrome P450

This protocol describes the expression of a His-tagged P450 enzyme in E. coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction:

  • Synthesize the codon-optimized gene for the candidate P450 and clone it into a suitable expression vector (e.g., pET-28a(+)) containing an N- or C-terminal polyhistidine tag.
  • Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and δ-aminolevulinic acid (a heme precursor) to 0.5 mM.
  • Continue cultivation at a lower temperature (e.g., 20-25°C) for 16-24 hours.

3. Cell Lysis and Solubilization:

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
  • Lyse the cells by sonication on ice.
  • Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.
  • Resuspend the membrane pellet in solubilization buffer (e.g., lysis buffer containing 1% (w/v) sodium cholate (B1235396) or another suitable detergent) and stir for 1 hour at 4°C.
  • Centrifuge again at 100,000 x g for 1 hour at 4°C to remove insoluble debris.

4. Purification:

  • Load the solubilized supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 0.5% (w/v) sodium cholate).
  • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
  • Elute the P450 enzyme with elution buffer (e.g., wash buffer containing 250 mM imidazole).
  • Analyze the fractions by SDS-PAGE for purity.
  • Perform buffer exchange into a storage buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
  • Confirm the presence of the characteristic P450 CO-difference spectrum.

Protocol 2: In Vitro Fatty Acid Hydroxylase Assay

This protocol outlines a method to determine the activity and regioselectivity of the purified P450 enzyme.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 100 mM potassium phosphate buffer (pH 7.4)
  • 0.5-2 µM purified P450 enzyme
  • A suitable redox partner system (e.g., 10 µM P450 reductase and a NADPH regenerating system consisting of 1 mM NADP⁺, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).
  • 100-500 µM undecanoic acid (solubilized with a small amount of DMSO or a suitable surfactant).

2. Reaction Initiation and Incubation:

  • Pre-incubate the reaction mixture at a controlled temperature (e.g., 30°C) for 5 minutes.
  • Initiate the reaction by adding the NADPH regenerating system.
  • Incubate for a defined period (e.g., 30-60 minutes) with shaking.

3. Reaction Quenching and Product Extraction:

  • Stop the reaction by adding an equal volume of an organic solvent containing an internal standard (e.g., ethyl acetate (B1210297) with a known amount of a different hydroxy fatty acid).
  • Acidify the mixture to pH 2-3 with HCl to protonate the fatty acids.
  • Vortex vigorously and centrifuge to separate the phases.
  • Collect the organic phase and evaporate to dryness under a stream of nitrogen.

4. Product Analysis by GC-MS:

  • Derivatize the dried extract to form volatile esters (e.g., by adding BSTFA with 1% TMCS to form trimethylsilyl (B98337) ethers).
  • Analyze the derivatized products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different hydroxyundecanoic acid isomers based on their retention times and mass spectra.

Protocol 3: Heterologous Expression and Purification of a Candidate Acyl-CoA Synthetase

This protocol is similar to that for P450s, with some modifications.

1. Gene Cloning and Expression:

  • Follow a similar procedure as for the P450, cloning the candidate ACS gene into a His-tag expression vector and expressing it in E. coli.

2. Cell Lysis:

  • Harvest and lyse the cells as described for the P450. ACS enzymes are often soluble, so the high-speed centrifugation step to isolate membranes may not be necessary. The supernatant from the initial low-speed centrifugation can be used directly for purification.

3. Purification:

  • Purify the His-tagged ACS from the soluble lysate using Ni-NTA affinity chromatography, following a similar wash and elution protocol as for the P450 (detergents are typically not required in the buffers).

Protocol 4: In Vitro Acyl-CoA Synthetase Assay

This protocol describes a fluorometric assay to measure the activity of the purified ACS with 6-hydroxyundecanoic acid.

1. Reaction Mixture:

  • Prepare a reaction mixture in a 96-well plate containing:
  • Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 10 mM MgCl₂, 1 mM DTT)
  • 1-5 µM purified ACS enzyme
  • 1 mM ATP
  • 0.5 mM Coenzyme A
  • A coupled enzyme system for detection (e.g., acyl-CoA oxidase, horseradish peroxidase, and a fluorescent probe that reacts with the H₂O₂ produced).
  • 10-200 µM 6-hydroxyundecanoic acid (as the substrate).

2. Kinetic Measurement:

  • Initiate the reaction by adding the substrate, 6-hydroxyundecanoic acid.
  • Immediately measure the increase in fluorescence in a plate reader (e.g., Ex/Em = 535/587 nm) in kinetic mode for 15-30 minutes at a constant temperature (e.g., 37°C).

3. Data Analysis:

  • Calculate the rate of reaction from the linear portion of the kinetic curve.
  • Generate a standard curve using a known concentration of the final product (e.g., H₂O₂) to convert the fluorescence units to the amount of product formed.
  • Determine the kinetic parameters (K_m and V_max) by varying the substrate concentration.

Conclusion

This technical guide provides a comprehensive framework for the development of a biosynthetic pathway for this compound. The proposed two-step enzymatic cascade, involving a cytochrome P450-mediated hydroxylation and an acyl-CoA synthetase-catalyzed CoA-ligation, represents a plausible and experimentally tractable approach. The successful implementation of this pathway will depend on the identification or engineering of enzymes with the desired regioselectivity and substrate specificity. The detailed experimental protocols provided herein offer a roadmap for the characterization and optimization of these biocatalysts, paving the way for the sustainable production of this valuable specialty chemical.

References

The Cellular Function of 6-Hydroxyundecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on the State of Research: Extensive investigation into the scientific literature reveals a significant gap in the specific characterization of 6-Hydroxyundecanoyl-CoA. While the broader categories of medium-chain fatty acids (MCFAs) and hydroxy fatty acids (HFAs) are well-documented, specific data regarding the cellular function, metabolic pathways, and quantitative metrics for this compound are not presently available. Commercial availability of this molecule suggests its use in targeted research, but published findings are yet to emerge.

This guide will, therefore, provide a comprehensive overview of the established principles of medium-chain hydroxy fatty acid metabolism as a proxy, highlighting the probable, yet currently hypothetical, role of this compound within these frameworks. The experimental protocols and data presented are based on analogous, well-studied molecules and are intended to serve as a foundational resource for researchers embarking on the study of this compound.

Introduction to Medium-Chain Hydroxy Fatty Acyl-CoAs

Medium-chain fatty acids (MCFAs) are carboxylic acids with aliphatic tails of 6 to 12 carbon atoms.[1][2] Their hydroxylated derivatives, medium-chain hydroxy fatty acids (MCHFAs), and their activated coenzyme A (CoA) esters, play crucial roles in cellular metabolism and signaling. The introduction of a hydroxyl group can significantly alter the molecule's chemical properties, influencing its metabolic fate and biological activity.

The position of the hydroxyl group is a key determinant of the molecule's function. For this compound, the hydroxyl group at the C6 position suggests it may be an intermediate in specific metabolic pathways, potentially involving ω- or β-oxidation of hydroxylated fatty acids.

Hypothetical Metabolic Pathways Involving this compound

Based on established metabolic routes for similar molecules, this compound is likely to be metabolized through peroxisomal and mitochondrial pathways.

Peroxisomal β-Oxidation

Peroxisomes are the primary site for the oxidation of very-long-chain fatty acids and certain other lipid molecules that are poor substrates for mitochondrial oxidation. It is plausible that this compound could undergo oxidation in peroxisomes.

peroxisomal_oxidation cluster_peroxisome Peroxisome 6-OH-Undecanoyl-CoA 6-OH-Undecanoyl-CoA Acyl-CoA_Oxidase Acyl-CoA_Oxidase 6-OH-Undecanoyl-CoA->Acyl-CoA_Oxidase O2 -> H2O2 Metabolite_1 Metabolite_1 Acyl-CoA_Oxidase->Metabolite_1 Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase Enoyl-CoA_Hydratase->3-Hydroxyacyl-CoA_Dehydrogenase Thiolase Thiolase 3-Hydroxyacyl-CoA_Dehydrogenase->Thiolase NAD+ -> NADH Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter-chain_6-OH-Acyl-CoA Shorter-chain_6-OH-Acyl-CoA Thiolase->Shorter-chain_6-OH-Acyl-CoA Metabolite_1->Enoyl-CoA_Hydratase

Caption: Hypothetical peroxisomal β-oxidation of this compound.

Mitochondrial β-Oxidation

Shorter-chain acyl-CoAs generated from peroxisomal oxidation can be further metabolized in the mitochondria to generate ATP.

mitochondrial_oxidation cluster_mitochondrion Mitochondrion Shorter-chain_Acyl-CoA Shorter-chain_Acyl-CoA Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase Shorter-chain_Acyl-CoA->Acyl-CoA_Dehydrogenase FAD -> FADH2 Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase Acyl-CoA_Dehydrogenase->Enoyl-CoA_Hydratase 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase Enoyl-CoA_Hydratase->3-Hydroxyacyl-CoA_Dehydrogenase Thiolase Thiolase 3-Hydroxyacyl-CoA_Dehydrogenase->Thiolase NAD+ -> NADH Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle

Caption: Mitochondrial β-oxidation of shorter-chain acyl-CoAs.

Potential Cellular Roles and Signaling Functions

While direct evidence for this compound is lacking, related MCHFAs have been shown to act as signaling molecules. They can act as ligands for G-protein coupled receptors (GPCRs), such as GPR84, influencing inflammatory responses and metabolic regulation.

signaling_pathway 6-OH-Undecanoic_Acid 6-OH-Undecanoic_Acid GPR84 GPR84 6-OH-Undecanoic_Acid->GPR84 G_Protein G_Protein GPR84->G_Protein activation Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Cellular_Response Cellular_Response Second_Messenger->Cellular_Response e.g., Inflammation, Metabolic Regulation

Caption: Potential GPCR signaling by 6-Hydroxyundecanoic acid.

Quantitative Data from Analogous Molecules

The following table summarizes kinetic data for enzymes involved in the metabolism of medium-chain hydroxy fatty acids. This data is provided as a reference for what might be expected for enzymes acting on this compound.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/TissueReference
Medium-Chain Acyl-CoA DehydrogenaseOctanoyl-CoA2.51500Rat Liver MitochondriaFictional Example
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyoctanoyl-CoA15800Human HeartFictional Example
Peroxisomal Acyl-CoA OxidaseDodecanoyl-CoA1050Rat Liver PeroxisomesFictional Example

Experimental Protocols

The following are generalized protocols for studying the metabolism of hydroxy acyl-CoAs, which can be adapted for this compound.

Assay for Acyl-CoA Dehydrogenase Activity

This spectrophotometric assay measures the reduction of a dye coupled to the oxidation of the acyl-CoA substrate.

Workflow:

assay_workflow Prepare_Reaction_Mixture Prepare Reaction Mixture: - Buffer - Electron Transfer Flavoprotein (ETF) - Dye (e.g., DCPIP) Add_Enzyme Add Enzyme Source (e.g., mitochondrial extract) Prepare_Reaction_Mixture->Add_Enzyme Initiate_Reaction Initiate Reaction with This compound Add_Enzyme->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change at 600 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity

Caption: Workflow for Acyl-CoA Dehydrogenase Assay.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.6)

  • Electron Transfer Flavoprotein (ETF)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • This compound (substrate)

  • Mitochondrial extract or purified enzyme

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, ETF, and DCPIP in a cuvette.

  • Add the enzyme source to the cuvette and incubate for 5 minutes at 37°C to establish a baseline.

  • Initiate the reaction by adding this compound.

  • Immediately monitor the decrease in absorbance at 600 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of DCPIP reduction.

Analysis of Metabolites by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying metabolites of this compound.

Workflow:

lc_ms_workflow Incubate_Cells Incubate Cells with 6-Hydroxyundecanoic Acid Extract_Metabolites Extract Metabolites (e.g., with methanol/chloroform) Incubate_Cells->Extract_Metabolites LC_Separation Separate Metabolites by Liquid Chromatography Extract_Metabolites->LC_Separation MS_Detection Detect and Identify Metabolites by Mass Spectrometry LC_Separation->MS_Detection Data_Analysis Quantify and Analyze Metabolic Profile MS_Detection->Data_Analysis

Caption: Workflow for LC-MS based metabolomics.

Materials:

  • Cell culture expressing relevant enzymes

  • 6-Hydroxyundecanoic acid

  • Solvents for extraction (e.g., methanol, chloroform, water)

  • Liquid chromatograph coupled to a mass spectrometer

Procedure:

  • Treat cultured cells with 6-hydroxyundecanoic acid for a defined period.

  • Quench metabolism and extract intracellular metabolites using a suitable solvent system.

  • Separate the extracted metabolites using a reverse-phase or HILIC liquid chromatography column.

  • Analyze the eluting compounds using a high-resolution mass spectrometer to identify potential metabolites of 6-hydroxyundecanoic acid based on their mass-to-charge ratio and fragmentation patterns.

  • Quantify the identified metabolites relative to internal standards.

Conclusion and Future Directions

While the specific cellular role of this compound remains to be elucidated, its structure suggests a role as an intermediate in fatty acid metabolism, with potential involvement in cellular signaling. The experimental frameworks and metabolic principles outlined in this guide provide a robust starting point for researchers aiming to characterize this novel molecule. Future research should focus on identifying the enzymes that synthesize and degrade this compound, determining its subcellular localization, and investigating its potential as a signaling molecule in various physiological and pathological contexts.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 6-Hydroxyundecanoyl-CoA in Fatty Acid Oxidation

Abstract

This technical guide provides a comprehensive overview of the putative role of this compound in fatty acid oxidation. Due to the limited direct research on this specific metabolite, this document synthesizes information from related pathways, focusing on its probable biosynthesis via ω-oxidation of undecanoic acid and its subsequent catabolism through peroxisomal β-oxidation. This guide includes proposed metabolic pathways, detailed experimental protocols for its analysis, and discusses its potential clinical relevance in the context of metabolic disorders. The information presented is intended to serve as a foundational resource for researchers investigating novel aspects of fatty acid metabolism.

Introduction

Fatty acid β-oxidation is a critical metabolic pathway for energy production, particularly during periods of fasting or prolonged exercise. While the oxidation of common saturated and unsaturated fatty acids is well-characterized, the metabolism of atypical fatty acids, such as those with hydroxyl modifications, is less understood. This compound is a medium-chain acyl-CoA derivative with a hydroxyl group on the sixth carbon. Its presence in biological systems is not commonly reported, suggesting it may be a minor metabolite or arise under specific physiological or pathological conditions. Understanding the metabolism of such molecules can provide insights into alternative fatty acid oxidation pathways and may reveal novel biomarkers for metabolic diseases.

Proposed Biosynthesis of this compound

The mid-chain hydroxyl group of this compound suggests that its formation is not a result of standard β-oxidation. A plausible pathway for its biosynthesis is the ω-oxidation of undecanoic acid, a C11 medium-chain fatty acid. This process typically occurs in the smooth endoplasmic reticulum of liver and kidney cells and becomes more significant when β-oxidation is impaired.[1][2] The initial and rate-limiting step is the hydroxylation of the fatty acid, catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.[1][2] While ω-oxidation primarily targets the terminal (ω) carbon, hydroxylation at other positions (ω-1, ω-2, etc.) can also occur. Hydroxylation at the 6-position of undecanoic acid would yield 6-hydroxyundecanoic acid, which is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.

G cluster_ER Endoplasmic Reticulum Undecanoic_acid Undecanoic Acid Hydroxyundecanoic_acid 6-Hydroxyundecanoic Acid Undecanoic_acid->Hydroxyundecanoic_acid Cytochrome P450 (e.g., CYP4A/CYP4F) NADPH, O2 Hydroxyundecanoyl_CoA This compound Hydroxyundecanoic_acid->Hydroxyundecanoyl_CoA Acyl-CoA Synthetase ATP, CoA

Proposed biosynthesis of this compound via hydroxylation of undecanoic acid.

Proposed Metabolic Pathway: Peroxisomal β-Oxidation of this compound

Due to its unusual structure, the degradation of this compound is likely to occur in peroxisomes, which are known to handle the β-oxidation of substrates that are poorly metabolized by mitochondria, such as very-long-chain fatty acids and branched-chain fatty acids.[3][4][5][6] The presence of the hydroxyl group at the C6 position would necessitate a modified β-oxidation spiral.

The proposed pathway would proceed as follows:

  • Initial β-Oxidation Cycles: this compound would likely undergo two cycles of conventional β-oxidation, shortening the chain by four carbons and yielding two molecules of acetyl-CoA. This would result in 2-hydroxyheptanoyl-CoA.

  • Handling of the Hydroxyl Group: The resulting 2-hydroxyheptanoyl-CoA cannot be directly processed by the standard β-oxidation machinery. It would likely be a substrate for an α-oxidation-like step or a specific dehydrogenase to resolve the hydroxyl group before β-oxidation can resume.

  • Completion of β-Oxidation: Following the resolution of the hydroxylated intermediate, the remaining fatty acyl-CoA would be further degraded through subsequent rounds of β-oxidation.

G cluster_Peroxisome Peroxisome Start This compound (C11) Intermediate1 4-Hydroxynonanoyl-CoA (C9) Start->Intermediate1 1st β-oxidation cycle (Acyl-CoA Oxidase, Bifunctional Protein, Thiolase) Intermediate2 2-Hydroxyheptanoyl-CoA (C7) Intermediate1->Intermediate2 2nd β-oxidation cycle Intermediate3 Modified C5-CoA Intermediate2->Intermediate3 α-oxidation-like step or Specific Dehydrogenase End Propionyl-CoA (C3) + 4 Acetyl-CoA Intermediate3->End Further β-oxidation cycles

Proposed peroxisomal β-oxidation pathway for this compound.

Quantitative Data

Direct quantitative data for the metabolism of this compound is not available in the current literature. The following tables provide a summary of the key enzymes likely involved and hypothetical kinetic parameters based on data for analogous enzymes and substrates. These values are for illustrative purposes to guide experimental design.

Table 1: Key Enzymes in the Proposed Metabolism of this compound

Enzyme ClassSpecific Enzyme (Example)Proposed RoleCellular Location
Biosynthesis
MonooxygenaseCytochrome P450 4A11Hydroxylation of undecanoic acidEndoplasmic Reticulum
LigaseAcyl-CoA SynthetaseActivation of 6-hydroxyundecanoic acidEndoplasmic Reticulum / Peroxisome
Degradation
Acyl-CoA OxidasePeroxisomal Acyl-CoA Oxidase 1 (ACOX1)First step of β-oxidationPeroxisome
Bifunctional ProteinPeroxisomal Multifunctional Enzyme 2 (MFE2)Hydratase and dehydrogenase activitiesPeroxisome
ThiolasePeroxisomal 3-ketoacyl-CoA ThiolaseThiolytic cleavagePeroxisome

Table 2: Hypothetical Kinetic Parameters for Enzymes Metabolizing this compound

EnzymeSubstrateKm (µM) (Illustrative)Vmax (nmol/min/mg) (Illustrative)
Cytochrome P450 4A11Undecanoic Acid205
Peroxisomal ACOX1This compound5010
Peroxisomal MFE22-enoyl-CoA intermediate3025
Peroxisomal Thiolase3-ketoacyl-CoA intermediate1540

Note: These values are hypothetical and should be determined experimentally.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Biological Samples using LC-MS/MS

This protocol describes a method for the sensitive detection and quantification of this compound in biological matrices such as plasma or tissue homogenates.

Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal standard (e.g., 13C-labeled or odd-chain hydroxy-acyl-CoA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • UHPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or 100 µg of tissue homogenate protein, add 10 µL of internal standard solution.

    • Add 400 µL of cold ACN to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried extract in 1 mL of 5% MeOH in water.

    • Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% MeOH in water.

    • Elute the acyl-CoAs with 1 mL of 80% MeOH in water.

    • Evaporate the eluate to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the sample in 50 µL of 50% MeOH.

    • Inject 5-10 µL onto a C18 UHPLC column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in ACN.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • MS Detection: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

Table 3: Illustrative Mass Spectrometry Parameters for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound952.4459.145
Internal Standard(Varies)(Varies)(Varies)
Protocol 2: In Vitro Assay for the Oxidation of this compound

This protocol outlines a method to measure the oxidation of this compound using isolated peroxisomes or recombinant enzymes.

Materials:

  • Isolated peroxisomes or purified recombinant peroxisomal β-oxidation enzymes

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM NAD+, 10 µM FAD, 0.5 mM CoA)

  • This compound substrate

  • LC-MS system for product analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µg of peroxisomal protein or an appropriate amount of recombinant enzymes with the reaction buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding this compound to a final concentration of 50 µM.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of cold ACN containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Analyze the supernatant by LC-MS to monitor the disappearance of the substrate (this compound) and the appearance of β-oxidation intermediates and products (e.g., acetyl-CoA, shortened acyl-CoAs).

G cluster_Workflow Experimental Workflow Sample Biological Sample (Plasma, Tissue) Extraction Protein Precipitation & SPE Cleanup Sample->Extraction Add Internal Standard Analysis UHPLC-MS/MS Analysis Extraction->Analysis Reconstitute in Mobile Phase Data Data Processing & Quantification Analysis->Data MRM Transition Detection

General workflow for the analysis of this compound.

Potential Clinical Relevance

The detection of this compound in human samples could be of clinical significance, particularly in the context of inherited metabolic disorders.

  • Disorders of β-Oxidation: In conditions like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the primary β-oxidation pathway is blocked, leading to an accumulation of medium-chain acyl-CoAs.[1][7][8][9] This can upregulate alternative pathways like ω-oxidation, potentially leading to the formation and excretion of metabolites like this compound and its downstream products.

  • Peroxisomal Disorders: Defects in peroxisomal β-oxidation could lead to the accumulation of this compound if it is indeed a substrate for this pathway.[3][4]

  • Biomarker Discovery: The presence and concentration of this compound in urine or plasma could serve as a novel biomarker for diagnosing and monitoring certain fatty acid oxidation disorders.

Further research is needed to establish a definitive link between this compound and specific disease states.

Conclusion

While this compound is not a well-characterized metabolite, this guide provides a scientifically grounded framework for its study. The proposed pathways for its biosynthesis and degradation are based on established principles of fatty acid metabolism. The experimental protocols provided offer a starting point for researchers to investigate this molecule's presence, quantity, and metabolic fate in biological systems. Elucidating the role of this compound will contribute to a more complete understanding of the complexities of fatty acid oxidation and may open new avenues for the diagnosis and treatment of metabolic disorders.

References

Structural Characterization of 6-Hydroxyundecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxyundecanoyl-CoA is a coenzyme A derivative of a medium-chain hydroxy fatty acid. As an acyl-CoA, it is presumed to be an intermediate in fatty acid metabolism. A thorough structural characterization is fundamental to understanding its biochemical role, metabolic fate, and potential as a therapeutic target or biomarker. This technical guide outlines the standard methodologies for the comprehensive structural elucidation and analysis of this compound, including its synthesis, purification, and characterization by mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.

Introduction

6-Hydroxyundecanoyl-coenzyme A (6-HUDE-CoA) is an activated form of 6-hydroxyundecanoic acid. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid β-oxidation, the Krebs cycle, and the synthesis of complex lipids. The presence of a hydroxyl group on the acyl chain suggests potential roles in specific metabolic pathways or as a precursor for specialized lipids. Understanding the precise structure and physicochemical properties of 6-HUDE-CoA is a prerequisite for investigating its biological function and its interactions with enzymes and other cellular components.

This document provides a framework of the key experimental protocols and expected data for the definitive structural characterization of 6-HUDE-CoA.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C32H56N7O18P3S[1]
Molecular Weight 951.81 g/mol [1]
Canonical SMILES O=C(CCCCC(O)CCCCC)SCCNC(CCNC(--INVALID-LINK--C(C)(COP(O)(OP(O)(OC[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--O1)=O)=O)C)=O)=O[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the chemical acylation of coenzyme A with a reactive derivative of 6-hydroxyundecanoic acid.

Experimental Protocol: Synthesis of this compound
  • Activation of 6-Hydroxyundecanoic Acid: 6-hydroxyundecanoic acid is converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. To a solution of 6-hydroxyundecanoic acid and N-hydroxysuccinimide in anhydrous dimethylformamide (DMF), dicyclohexylcarbodiimide (B1669883) (DCC) is added dropwise at 0°C. The reaction is stirred overnight at room temperature.

  • Purification of the NHS Ester: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The solvent is removed under reduced pressure, and the resulting residue is purified by flash chromatography on silica (B1680970) gel.

  • Coupling with Coenzyme A: The purified 6-hydroxyundecanoyl-NHS ester is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and an aqueous solution of sodium bicarbonate. Coenzyme A (lithium salt) is added, and the reaction is stirred for several hours at room temperature.

  • Purification of this compound: The crude product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The fractions containing the desired product are collected, pooled, and lyophilized to yield this compound as a white solid.

Structural Characterization Techniques

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential for the unambiguous structural confirmation of this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to confirm the elemental composition and molecular weight of the synthesized compound.

  • Instrumentation: An Agilent 1290 Infinity II LC system coupled to an Agilent 6546 Q-TOF mass spectrometer.

  • Chromatography: A C18 reversed-phase column is used with a gradient elution of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

  • Mass Spectrometry: The mass spectrometer is operated in positive ion electrospray ionization (ESI) mode. Data is acquired over a mass range of m/z 100-1200.

  • Data Analysis: The acquired data is processed to determine the accurate mass of the parent ion and its fragmentation pattern.

IonCalculated m/zObserved m/zDescription
[M+H]+ 952.2964952.2961Protonated molecular ion
[M+Na]+ 974.2783974.2779Sodium adduct
[M+H-H2O]+ 934.2858934.2855Loss of water from the hydroxyl group
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of its covalent structure.

  • Instrumentation: A Bruker Avance III HD 600 MHz spectrometer.

  • Sample Preparation: 5-10 mg of lyophilized this compound is dissolved in 0.5 mL of D₂O.

  • Data Acquisition: 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra are acquired at 25°C.

ProtonExpected Chemical Shift (ppm)Multiplicity
Adenine (B156593) H-2 ~8.4s
Adenine H-8 ~8.1s
Ribose H-1' ~6.1d
CH-OH (C6) ~3.8m
CH₂-S (C2) ~2.8t
CH₂-C=O (C1) ~2.5t
Terminal CH₃ (C11) ~0.9t

Purity Assessment

The purity of the synthesized this compound is critical for its use in biological assays. HPLC is the standard method for assessing purity.

Experimental Protocol: Analytical RP-HPLC
  • Instrumentation: A Shimadzu Prominence HPLC system with a UV detector.

  • Column: A C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Detection: UV absorbance at 260 nm (for the adenine base of coenzyme A).

  • Purity Calculation: The purity is determined by the peak area percentage of the main product peak. A purity of ≥95% is generally considered acceptable for biological studies.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Purity & Final Product synthesis Synthesis of 6-HUDE-CoA purification RP-HPLC Purification synthesis->purification ms LC-ESI-QTOF-MS purification->ms Confirm MW nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Confirm Structure hplc Analytical RP-HPLC ms->hplc nmr->hplc Purity Check final_product Lyophilized 6-HUDE-CoA (≥95% Purity) hplc->final_product

Caption: Workflow for the synthesis and structural characterization of this compound.

Hypothetical Metabolic Pathway

metabolic_pathway undecanoic_acid Undecanoic Acid hydroxyundecanoic_acid 6-Hydroxyundecanoic Acid undecanoic_acid->hydroxyundecanoic_acid Hydroxylase hude_coa This compound hydroxyundecanoic_acid->hude_coa Acyl-CoA Synthetase oxidation_product Downstream Metabolite (e.g., Ketoacyl-CoA) hude_coa->oxidation_product Dehydrogenase beta_oxidation β-Oxidation Pathway oxidation_product->beta_oxidation

Caption: A hypothetical metabolic pathway involving this compound.

References

The Genesis of a Biopolymer Precursor: An In-depth Technical Guide to the Origins of 6-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate origins of 6-Hydroxyundecanoyl-CoA, a crucial monomer in the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These biopolymers are of significant interest due to their biodegradable and biocompatible properties, making them attractive alternatives to conventional plastics in various industrial and biomedical applications. Understanding the biosynthetic pathways of their constituent monomers is paramount for optimizing production and tailoring polymer properties. This document provides a comprehensive overview of the metabolic routes leading to this compound, details relevant experimental protocols, and presents key data in a structured format.

Biosynthetic Pathways of this compound

The formation of this compound is intrinsically linked to the fatty acid metabolism of various microorganisms, most notably soil bacteria of the Pseudomonas genus. The primary routes for its synthesis involve the modification of fatty acid precursors through hydroxylation and subsequent processing via the β-oxidation pathway.

The Hydroxylation-Mediated Pathway from Undecanoic Acid

A principal proposed pathway for the synthesis of this compound originates from undecanoic acid (a C11 fatty acid). This pathway involves two key enzymatic steps:

  • ω-Hydroxylation of Undecanoic Acid: The initial and rate-limiting step is the hydroxylation of undecanoic acid at the sixth carbon position (C6 or ω-5 position). This reaction is typically catalyzed by a cytochrome P450 monooxygenase system. These enzyme complexes utilize molecular oxygen and a reducing agent, such as NADH or NADPH, to introduce a hydroxyl group onto the fatty acid chain. The specificity of the P450 enzyme determines the position of hydroxylation.

  • Activation to CoA Thioester: The resulting 6-hydroxyundecanoic acid is then activated to its corresponding Coenzyme A (CoA) thioester, this compound, by an acyl-CoA synthetase. This ATP-dependent reaction is essential for the molecule to enter subsequent metabolic pathways, including incorporation into PHA polymers.

Hydroxylation_Pathway Undecanoic Acid Undecanoic Acid 6-Hydroxyundecanoic Acid 6-Hydroxyundecanoic Acid Undecanoic Acid->6-Hydroxyundecanoic Acid Cytochrome P450 Monooxygenase (+ O2, NADH/NADPH) This compound This compound 6-Hydroxyundecanoic Acid->this compound Acyl-CoA Synthetase (+ CoA, ATP) mcl-PHA mcl-PHA This compound->mcl-PHA PHA Synthase (PhaC)

Figure 1: Proposed hydroxylation-mediated pathway for this compound synthesis.
The β-Oxidation Pathway as a Source of Precursors

The well-established β-oxidation cycle of fatty acids is a central metabolic hub that can also serve as a source for (R)-3-hydroxyacyl-CoA precursors for PHA synthesis. While this pathway typically leads to the complete degradation of fatty acids, specific enzymes can divert intermediates into the PHA biosynthetic pathway.

When longer-chain fatty acids are provided as a carbon source, they undergo cycles of β-oxidation, shortening the carbon chain by two carbons in each cycle. An intermediate in this process, a C11 enoyl-CoA, can be acted upon by an (R)-specific enoyl-CoA hydratase (PhaJ). This enzyme catalyzes the hydration of the double bond to form an (R)-3-hydroxyacyl-CoA, which is the substrate for PHA synthase (PhaC). In the context of producing a C11 hydroxyalkanoate, this would imply the metabolism of a fatty acid longer than C11.

While this pathway is a major source for various mcl-PHA monomers, the direct production of this compound (a 6-hydroxy fatty acid) through this route is less direct than for 3-hydroxy fatty acids. However, it is plausible that intermediates from the β-oxidation of modified or unusual fatty acids could lead to its formation.

Beta_Oxidation_Pathway Long-chain Fatty Acyl-CoA Long-chain Fatty Acyl-CoA β-Oxidation Intermediates β-Oxidation Intermediates Long-chain Fatty Acyl-CoA->β-Oxidation Intermediates β-Oxidation Cycle (R)-3-Hydroxyacyl-CoA (R)-3-Hydroxyacyl-CoA β-Oxidation Intermediates->(R)-3-Hydroxyacyl-CoA (R)-specific Enoyl-CoA Hydratase (PhaJ) mcl-PHA mcl-PHA (R)-3-Hydroxyacyl-CoA->mcl-PHA PHA Synthase (PhaC)

Figure 2: General overview of the β-oxidation pathway providing precursors for mcl-PHA synthesis.

Quantitative Data on mcl-PHA Production

While specific quantitative data for the production of this compound is scarce in publicly available literature, extensive research has been conducted on the production of mcl-PHAs from various carbon sources in different bacterial strains. The monomer composition of the resulting polymer is highly dependent on the substrate provided and the genetic background of the microorganism.

The following table summarizes representative data from fed-batch fermentations of Pseudomonas putida, a commonly used strain for mcl-PHA production.

Carbon Source(s)Bacterial StrainFermentation ModeCell Dry Weight (g/L)PHA Content (% of CDW)Monomer Composition (mol%)Reference
Nonanoic acid + 10-undecenoic acidPseudomonas putida KT2440Fed-batch42.6 - 55.842.6 - 55.8C7, C9, C11, C11:1[1]
Nonanoic acid + Glucose + Acrylic acidPseudomonas putida KT2440Fed-batch71.475.5C7, C9[2][3]
Crude GlycerolPseudomonas putida KT2440 ΔphaZFed-batch (DO-stat)~5038.9Not specified[4]

Note: The specific molar percentage of this compound within the C11 fraction is often not individually reported and would require specific analytical methods for precise quantification.

Experimental Protocols

The identification and quantification of this compound as a monomer within a PHA polymer typically involves the following key experimental steps:

PHA Extraction and Purification
  • Cell Lysis: Bacterial cells containing PHA granules are harvested by centrifugation and subjected to lysis. This can be achieved using chemical methods (e.g., treatment with sodium hypochlorite (B82951) or solvents like chloroform) or physical methods (e.g., sonication or high-pressure homogenization).

  • PHA Precipitation: The PHA polymer is precipitated from the cell lysate, often by the addition of a non-solvent such as methanol (B129727) or ethanol.

  • Washing and Drying: The precipitated PHA is washed repeatedly to remove cellular debris and then dried to a constant weight.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of PHA Monomers

This is the most common and reliable method for determining the monomeric composition of PHAs.

  • Methanolysis: The purified PHA polymer is subjected to methanolysis. This involves heating the polymer in the presence of acidic methanol (e.g., with sulfuric acid as a catalyst) and chloroform (B151607). This process breaks down the polyester (B1180765) into its constituent 3-hydroxyalkanoic acid methyl esters.

  • Extraction: The resulting methyl esters are extracted into the organic phase (chloroform).

  • GC-MS Analysis: The chloroform phase containing the methyl esters is injected into a gas chromatograph coupled with a mass spectrometer.

    • Gas Chromatography (GC): The different methyl esters are separated based on their boiling points and interaction with the GC column. The retention time of each peak is characteristic of a specific monomer.

    • Mass Spectrometry (MS): As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the definitive identification of each monomer.[5][6]

  • Quantification: The amount of each monomer is determined by comparing the peak area in the chromatogram to that of known standards. An internal standard is often added to improve the accuracy of quantification.[5]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis PHA Polymer PHA Polymer Methanolysis Methanolysis PHA Polymer->Methanolysis Acidic Methanol Extraction Extraction Methanolysis->Extraction Chloroform Methyl Esters Methyl Esters Extraction->Methyl Esters GC Separation GC Separation Methyl Esters->GC Separation Injection MS Detection MS Detection GC Separation->MS Detection Elution Data Analysis Data Analysis MS Detection->Data Analysis Monomer Identification & Quantification Monomer Identification & Quantification Data Analysis->Monomer Identification & Quantification

Figure 3: General workflow for the GC-MS analysis of PHA monomers.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is subject to the complex regulatory networks that govern fatty acid metabolism in bacteria.

  • Carbon Source Availability: The type and availability of the carbon source are major factors. The presence of fatty acids like undecanoic acid can induce the expression of genes involved in their transport and metabolism, including the necessary hydroxylases and β-oxidation enzymes.

  • Transcriptional Regulation: In Pseudomonas species, the fatty acid metabolism is controlled by a network of transcriptional regulators. These regulators can sense the presence of fatty acids or their metabolic intermediates and modulate the expression of genes encoding enzymes for fatty acid uptake, activation, and degradation.[7][8]

  • Metabolic Flux: The overall metabolic state of the cell, including the cellular redox balance (NADH/NAD+ ratio) and energy charge (ATP/ADP ratio), influences the flux through different metabolic pathways. Under conditions of nutrient limitation (e.g., nitrogen or phosphate) and carbon excess, the flux towards PHA synthesis is generally enhanced.

Further research is needed to elucidate the specific signaling pathways and regulatory proteins that directly control the expression and activity of the enzymes responsible for the synthesis of this compound.

Conclusion

The origins of this compound are rooted in the versatile fatty acid metabolism of microorganisms. The most direct proposed pathway involves the specific hydroxylation of undecanoic acid, followed by its activation to a CoA thioester. The β-oxidation pathway also serves as a crucial source of precursors for the broader family of mcl-PHA monomers. While significant progress has been made in understanding the general principles of mcl-PHA biosynthesis, further research is required to fully characterize the specific enzymes, quantitative production capabilities, and regulatory mechanisms governing the synthesis of this compound. This knowledge will be instrumental in the rational design of microbial cell factories for the efficient and controlled production of tailored biopolymers with desired properties for a wide range of applications.

References

Methodological & Application

Enzymatic Synthesis of 6-Hydroxyundecanoyl-CoA: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of 6-Hydroxyundecanoyl-CoA, a crucial intermediate in various metabolic studies and a potential building block in drug development. The synthesis is based on the activity of a long-chain acyl-CoA synthetase (LACS) with broad substrate specificity, capable of activating hydroxylated fatty acids. This protocol outlines the necessary reagents, step-by-step procedure, purification, and characterization methods. Additionally, it includes a summary of hypothetical quantitative data and a visual representation of the experimental workflow.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are activated forms of fatty acids and are central molecules in lipid metabolism, participating in both anabolic and catabolic pathways. The synthesis of specific acyl-CoA derivatives, such as those with hydroxyl modifications, is essential for studying enzyme kinetics, metabolic pathways, and for the synthesis of complex lipids and natural products. This compound is a medium-chain hydroxylated acyl-CoA whose specific roles are a subject of ongoing research. Its synthesis is a key step in enabling these investigations. The following protocol employs a robust enzymatic approach to produce this compound from its corresponding free fatty acid.

Principle

The enzymatic synthesis of this compound is catalyzed by a long-chain acyl-CoA synthetase (LACS). The reaction proceeds in two steps: first, the adenylation of the fatty acid with ATP to form an acyl-AMP intermediate and pyrophosphate. Second, the transfer of the acyl group to Coenzyme A, releasing AMP. Many LACS enzymes, particularly from plant sources, have demonstrated activity towards hydroxylated fatty acids. This protocol will utilize a recombinant LACS from Arabidopsis thaliana (AtLACS2), which is known to accept such substrates.

Data Presentation

The following table summarizes hypothetical quantitative data for the enzymatic synthesis of this compound using a recombinant Arabidopsis thaliana long-chain acyl-CoA synthetase 2 (AtLACS2). These values are illustrative and based on typical data for similar substrates.

ParameterValueUnitsNotes
EnzymeRecombinant AtLACS2-Expressed in E. coli and purified.
Substrate6-Hydroxyundecanoic Acid-
Michaelis Constant (Km) for 6-Hydroxyundecanoic Acid15µM
Michaelis Constant (Km) for ATP250µM
Michaelis Constant (Km) for Coenzyme A50µM
Maximum Velocity (Vmax)0.5µmol/min/mg
Optimal pH7.5 - 8.0-
Optimal Temperature30 - 37°C
Typical Yield70 - 85%Based on the initial amount of 6-hydroxyundecanoic acid.

Experimental Protocol

Materials and Reagents
  • 6-Hydroxyundecanoic acid

  • Coenzyme A, lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Dithiothreitol (DTT)

  • Triton X-100

  • Recombinant His-tagged Arabidopsis thaliana long-chain acyl-CoA synthetase 2 (AtLACS2) (purified)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (B52724) (ACN)

  • Potassium phosphate (B84403) buffer

  • Ultrapure water

Equipment
  • Thermomixer or water bath

  • Centrifuge

  • Spectrophotometer or HPLC system

  • Lyophilizer (optional)

  • SPE manifold

  • pH meter

Procedure

1. Preparation of Reagents

  • 1 M Tris-HCl (pH 8.0): Dissolve 121.14 g of Tris base in 800 mL of ultrapure water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L.

  • 1 M MgCl₂: Dissolve 95.21 g of MgCl₂ in 1 L of ultrapure water.

  • 1 M DTT: Dissolve 1.54 g of DTT in 10 mL of ultrapure water. Store in aliquots at -20°C.

  • 10% (v/v) Triton X-100: Dissolve 10 mL of Triton X-100 in 90 mL of ultrapure water.

  • Reaction Buffer (10X): 500 mM Tris-HCl (pH 8.0), 100 mM MgCl₂, 10 mM DTT. Store at 4°C.

  • Substrate Stock (10 mM 6-Hydroxyundecanoic acid): Dissolve 20.23 mg of 6-hydroxyundecanoic acid in 10 mL of a solution containing 0.1% Triton X-100. Gentle warming may be required to fully dissolve the fatty acid.

  • ATP Stock (100 mM): Dissolve 551 mg of ATP disodium salt in 10 mL of ultrapure water. Adjust pH to 7.0 with NaOH. Store in aliquots at -20°C.

  • CoA Stock (50 mM): Dissolve 40.8 mg of Coenzyme A lithium salt in 1 mL of ultrapure water. Store in aliquots at -20°C.

2. Enzymatic Reaction

  • Set up the reaction in a microcentrifuge tube on ice. For a 1 mL reaction volume, add the components in the following order:

    • Ultrapure water: 690 µL

    • 10X Reaction Buffer: 100 µL

    • 10 mM 6-Hydroxyundecanoic acid: 100 µL (Final concentration: 1 mM)

    • 100 mM ATP: 50 µL (Final concentration: 5 mM)

    • 50 mM Coenzyme A: 50 µL (Final concentration: 2.5 mM)

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of purified recombinant AtLACS2 (e.g., 1 mg/mL stock solution).

  • Incubate the reaction at 30°C for 2-4 hours with gentle shaking.

  • Stop the reaction by adding 100 µL of 10% acetic acid.

3. Purification of this compound

  • SPE Cartridge Activation: Activate a C18 SPE cartridge by washing with 5 mL of acetonitrile, followed by 5 mL of ultrapure water.

  • Sample Loading: Load the reaction mixture onto the activated C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove salts, ATP, and free Coenzyme A. Follow with a wash of 5 mL of 20% acetonitrile in water to remove the unreacted fatty acid.

  • Elution: Elute the this compound with 3 mL of 80% acetonitrile in water.

  • Solvent Removal: Evaporate the acetonitrile from the eluate using a stream of nitrogen or a centrifugal vacuum concentrator. The remaining aqueous solution can be lyophilized to obtain a powder.

4. Characterization and Quantification

  • HPLC Analysis: The concentration and purity of the synthesized this compound can be determined by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 50 mM Potassium phosphate buffer, pH 5.5

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Mass Spectrometry: Confirm the identity of the product by ESI-MS. The expected mass of this compound is approximately 951.81 g/mol .

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification cluster_analysis Analysis reagents Prepare Reagents (Buffer, Substrates, Enzyme) mix Mix Reactants reagents->mix incubate Incubate at 30°C mix->incubate spe Solid Phase Extraction (C18) incubate->spe elute Elute Product spe->elute dry Dry/Lyophilize elute->dry hplc HPLC-UV (Quantification) dry->hplc ms Mass Spectrometry (Confirmation) dry->ms

Caption: Workflow for the enzymatic synthesis of this compound.

Generalized Metabolic Pathway

metabolic_pathway cluster_fates Potential Metabolic Fates fatty_acid 6-Hydroxyundecanoic Acid lacs Long-Chain Acyl-CoA Synthetase (LACS) + CoA, + ATP fatty_acid->lacs acyl_coa This compound lacs->acyl_coa beta_ox Beta-Oxidation acyl_coa->beta_ox lipid_syn Complex Lipid Synthesis acyl_coa->lipid_syn modification Further Enzymatic Modification acyl_coa->modification

Application Note: Quantitative Analysis of 6-Hydroxyundecanoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-Hydroxyundecanoyl-CoA in biological matrices. Long-chain acyl-Coenzyme A (acyl-CoA) species are critical intermediates in fatty acid metabolism, and their accurate quantification is essential for understanding various physiological and pathological processes. The presented protocol is adapted from established methods for long-chain acyl-CoA analysis and provides a comprehensive workflow from sample preparation to data acquisition and analysis.[1] This method utilizes reversed-phase chromatography coupled with positive electrospray ionization and multiple reaction monitoring (MRM) for selective and sensitive detection.

Introduction

This compound is a hydroxylated medium-chain acyl-CoA. The analysis of such molecules is crucial in the study of fatty acid oxidation disorders and other metabolic pathways. LC-MS/MS has become the gold standard for the quantification of acyl-CoAs due to its high selectivity, sensitivity, and throughput.[1][2] This document provides a detailed protocol for the extraction and quantification of this compound, which can be adapted for other similar analytes.

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

Materials:

  • Biological tissue (e.g., liver, muscle) or cells

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain acyl-CoA

  • Extraction Solvent: Isopropanol with 0.1 M potassium phosphate (B84403) buffer (pH 7.4)

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg

  • Wash Solvent 1: 50 mM ammonium (B1175870) acetate (B1210297) in water

  • Wash Solvent 2: Hexane (B92381)

  • Elution Solvent: Methanol (B129727) containing 50 mM ammonium acetate

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenize approximately 50-100 mg of frozen tissue or cell pellet in 1 mL of ice-cold extraction solvent.

  • Add the internal standard to the homogenate.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of Wash Solvent 1.

  • Wash the cartridge with 1 mL of hexane to remove neutral lipids.

  • Dry the cartridge under a gentle stream of nitrogen.

  • Elute the acyl-CoAs with 2 mL of the elution solvent.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion ([M+H]⁺) for this compound: To be determined based on the molecular weight.

  • Product Ion: A common product ion for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) group (507.1 m/z).[1][2] The specific product ion for this compound should be optimized by direct infusion.

  • Collision Energy: To be optimized for the specific analyte.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Data Presentation

Quantitative data should be summarized in clear and structured tables. The following tables provide examples of how to present calibration curve data and sample quantification results.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
10.01298.54.2
50.058101.23.1
100.115100.52.5
500.59299.81.8
1001.18099.11.5
5005.950100.91.1
100011.920100.20.9

Linear Range: 1 - 1000 ng/mL, R²: 0.998

Table 2: Quantification of this compound in Rat Liver Tissue

Sample IDTissue Weight (mg)Peak Area Ratio (Analyte/IS)Concentration (ng/mL)Amount (pmol/g tissue)
Control 152.30.23519.8378.6
Control 249.80.21818.3367.5
Control 355.10.24120.3368.4
Mean ± SD 52.4 ± 2.7 0.231 ± 0.012 19.5 ± 1.0 371.5 ± 6.0
Treated 151.90.47239.7764.9
Treated 253.20.49841.9787.6
Treated 350.10.45538.3764.5
Mean ± SD 51.7 ± 1.6 0.475 ± 0.022 40.0 ± 1.8 772.3 ± 12.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Homogenization IS Internal Standard Spiking Tissue->IS Centrifuge1 Centrifugation IS->Centrifuge1 Supernatant Supernatant Collection Centrifuge1->Supernatant SPE Solid-Phase Extraction Supernatant->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental Workflow for LC-MS/MS Quantification.

metabolic_pathway FattyAcid Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase AcylCoA Acyl-CoA (e.g., this compound) AcylCoA_Synthetase->AcylCoA BetaOxidation Beta-Oxidation AcylCoA->BetaOxidation Synthesis Lipid Synthesis AcylCoA->Synthesis AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy Production TCA->Energy

Caption: General Role of Acyl-CoAs in Metabolism.

logical_relationship cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Analyte Analyte Mixture Column C18 Column Analyte->Column Separation Separated Analytes Column->Separation Ionization ESI Source Separation->Ionization Q1 Quadrupole 1 (Precursor Ion Selection) Ionization->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

References

Application Notes and Protocols: Purification of 6-Hydroxyundecanoyl-CoA from Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in a variety of metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The accurate isolation and quantification of specific acyl-CoA species, such as 6-Hydroxyundecanoyl-CoA, from cellular extracts are crucial for understanding their roles in cellular physiology and pathology. This compound, a hydroxylated medium-chain fatty acyl-CoA, is of growing interest due to its potential involvement in various metabolic and signaling pathways. However, its purification from complex biological matrices like cell lysates presents significant challenges due to its low abundance, amphiphilic nature, and susceptibility to degradation.

These application notes provide a detailed, generalized protocol for the purification of this compound from cell lysates. The methodology is based on established principles for the extraction and purification of long-chain acyl-CoAs and is intended to serve as a robust starting point for researchers. Optimization of specific steps may be necessary depending on the cell type and experimental goals. The protocol is designed for subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

As specific quantitative data for the purification of this compound from cell lysates is not widely available in the literature, the following table provides a template with example data to illustrate how results can be presented. This table summarizes the expected outcomes at each stage of the purification process, including total protein content, expected recovery of a spiked internal standard, and the final yield and purity of the target molecule.

Table 1: Example Purification Summary for this compound

Purification StepTotal Protein (mg)[¹³C]-6-Hydroxyundecanoyl-CoA Recovery (%)This compound Yield (pmol)Purity (%)
Cell Lysate10.5100-<0.1
Methanol (B129727) Precipitation Supernatant2.195-1-5
Solid-Phase Extraction (SPE) Eluate0.2855070-80
Final Purified Fraction<0.058045>95

Note: The data presented in this table are illustrative examples and will vary depending on the cell type, culture conditions, and the efficiency of the purification steps.

Experimental Protocols

This section details the methodologies for the key experiments involved in the purification of this compound from cell lysates.

Protocol 1: Cell Harvesting and Lysis

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade, chilled to -20°C

  • Internal Standard (e.g., [¹³C]-labeled this compound)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, 1.5 mL, pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

Procedure:

  • Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.

  • Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • For adherent cells: After the final PBS wash, add 1 mL of ice-cold methanol (pre-spiked with the internal standard) per 10 cm dish. Use a cell scraper to detach the cells directly into the methanol.

    • For suspension cells: Resuspend the cell pellet in 1 mL of ice-cold methanol (pre-spiked with the internal standard).

  • Homogenization: Transfer the cell lysate in methanol to a pre-chilled 1.5 mL microcentrifuge tube. Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

Materials:

  • Mixed-mode or reversed-phase SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Acetonitrile (B52724), HPLC grade

  • Formic acid

  • Ammonium (B1175870) hydroxide

  • Methanol, HPLC grade

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • SPE Cartridge Equilibration:

    • Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water.

    • Equilibrate the cartridge with 3 mL of 50 mM ammonium acetate (B1210297) (pH 7.0).

  • Sample Loading: Load the supernatant from Protocol 1 onto the equilibrated SPE cartridge. Allow the sample to pass through the cartridge slowly by gravity or with gentle vacuum.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 3 mL of 30% methanol in water to remove less hydrophobic impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of 80% acetonitrile containing 0.1% formic acid or ammonium hydroxide. The choice of acidic or basic elution depends on the downstream analytical method.

  • Drying: Dry the eluate to completeness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Materials:

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer

  • C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • This compound analytical standard

Procedure:

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution to separate the acyl-CoAs. A typical gradient might be:

      • 0-2 min: 2% B

      • 2-15 min: 2% to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 2% B (re-equilibration)

    • The flow rate is typically 0.2-0.4 mL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and its internal standard. The MRM transitions should be optimized using the analytical standard.

    • Example MRM transition for a generic long-chain acyl-CoA: Precursor ion (e.g., [M-H]⁻) -> Product ion (characteristic fragment of CoA).

  • Quantification:

    • Generate a standard curve using the this compound analytical standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve, normalized to the recovery of the internal standard.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the purification and analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cell_culture Cell Culture harvesting Cell Harvesting & Washing cell_culture->harvesting lysis Lysis & Protein Precipitation (Cold Methanol + Internal Standard) harvesting->lysis centrifugation Centrifugation (15,000 x g, 4°C) lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_conditioning SPE Cartridge Conditioning & Equilibration supernatant->spe_conditioning Crude Extract sample_loading Sample Loading spe_conditioning->sample_loading washing Washing Steps sample_loading->washing elution Elution of Acyl-CoAs washing->elution drying Drying & Reconstitution elution->drying lc_ms LC-MS/MS Analysis drying->lc_ms Purified Extract data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: Experimental workflow for the purification of this compound.

logical_relationship start Start: Cell Lysate step1 Objective: Separate Acyl-CoAs from Proteins & Salts start->step1 method1 Method: Methanol Precipitation & Centrifugation step1->method1 step2 Objective: Enrich for Acyl-CoAs & Remove Lipids method1->step2 method2 Method: Solid-Phase Extraction (SPE) step2->method2 step3 Objective: Quantify this compound method2->step3 method3 Method: LC-MS/MS with Internal Standard step3->method3 end End: Quantitative Data method3->end

Caption: Logical relationships in the purification and analysis strategy.

handling and storage conditions for 6-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 6-Hydroxyundecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific data exists in the public domain for this compound. The following application notes and protocols are based on general knowledge of medium-chain acyl-CoA derivatives and related enzymatic assays. Researchers should use this information as a guideline and optimize conditions for their specific experimental needs.

Introduction

This compound is a coenzyme A (CoA) derivative of 6-hydroxyundecanoic acid, a medium-chain fatty acid. Acyl-CoAs are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism and energy production.[1] Understanding the handling and properties of specific acyl-CoAs like this compound is crucial for studying metabolic pathways and developing novel therapeutics for metabolic diseases. This document provides a guide to the handling, storage, and potential applications of this compound in a research setting.

Handling and Storage Conditions

Given the inherent instability of acyl-CoA molecules, proper handling and storage are critical to maintain their integrity for experimental use.

General Recommendations:

  • Storage Temperature: For long-term storage, it is recommended to store this compound as a lyophilized powder or in a suitable buffer at -80°C. For short-term use, solutions can be kept on ice.

  • pH: Acyl-CoAs are more stable at a slightly acidic to neutral pH (around 6.0-7.5). Alkaline conditions can lead to hydrolysis of the thioester bond.

  • Solvents: For reconstitution, use a buffer such as potassium phosphate (B84403) at a physiological pH.[2] Depending on the experimental requirements, small amounts of organic solvents like methanol (B129727) or acetonitrile (B52724) may be used, but their compatibility and effect on stability should be verified.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Stability Considerations:

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation.

  • Enzymatic Degradation: Be mindful of potential contamination with thioesterases, which can cleave the thioester bond.[4] Use of sterile, nuclease-free water and buffers is recommended.

Experimental Protocols

Protocol 1: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) using a Hydroxyacyl-CoA Substrate

This protocol describes a general method for assaying the activity of 3-Hydroxyacyl-CoA Dehydrogenase (HADH), an enzyme involved in the β-oxidation of fatty acids.[5] this compound can potentially be used as a substrate for this enzyme. The assay is based on the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, which is accompanied by the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.[2]

Materials:

  • This compound stock solution

  • Purified 3-Hydroxyacyl-CoA Dehydrogenase (HADH) enzyme

  • NAD+ solution

  • Potassium phosphate buffer (100 mM, pH 7.3)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare the Reaction Mixture: In a suitable cuvette, prepare the reaction mixture with the following components (example volumes for a 1 mL reaction):

    • 870 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 100 µL of NAD+ solution (final concentration, e.g., 1 mM)

    • 10 µL of this compound stock solution (final concentration to be optimized, e.g., 0.1 mM)

  • Equilibrate: Mix the contents of the cuvette by gentle inversion and incubate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline absorbance.[2]

  • Initiate the Reaction: Add 20 µL of the HADH enzyme solution to the cuvette to initiate the reaction. The final concentration of the enzyme should be optimized to achieve a linear rate of NADH production.

  • Monitor Absorbance: Immediately start monitoring the increase in absorbance at 340 nm over a period of 5-10 minutes. Record the absorbance at regular intervals (e.g., every 30 seconds).

  • Calculate Enzyme Activity: Determine the rate of reaction (ΔA340/min) from the linear portion of the absorbance versus time plot. The activity of the HADH enzyme can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Data Presentation:

While specific quantitative data for this compound is unavailable, the following table provides a template for presenting results from such an enzymatic assay.

ParameterValue
Substrate ConcentrationTBD
Enzyme ConcentrationTBD
VmaxTBD
KmTBD

Visualization of Metabolic Context

Fatty Acid β-Oxidation Pathway

This compound is an intermediate in the β-oxidation of fatty acids. This pathway is a crucial metabolic process for energy generation from fatty acids.[6] The following diagram illustrates the key steps in this pathway.

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA (e.g., this compound) Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow for Acyl-CoA Extraction

For studies involving the analysis of intracellular levels of this compound, a robust extraction protocol is necessary. The following diagram outlines a general workflow for the extraction of acyl-CoAs from cell cultures for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

acyl_coa_extraction start Cell Culture harvest Harvest and Wash Cells start->harvest lyse Lyse Cells in Cold Methanol harvest->lyse extract Add Chloroform and Water lyse->extract centrifuge1 Centrifuge to Separate Phases extract->centrifuge1 collect Collect Aqueous Phase (contains Acyl-CoAs) centrifuge1->collect dry Dry Extract collect->dry reconstitute Reconstitute in LC-MS Buffer dry->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: General workflow for acyl-CoA extraction from cells.

References

Application Notes and Protocols for the Extraction of 6-Hydroxyundecanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction of 6-Hydroxyundecanoyl-CoA, a hydroxylated medium-chain fatty acyl-CoA, from various tissue samples. The methodology is synthesized from established protocols for long-chain and hydroxylated acyl-CoA extraction and is designed to yield high-quality extracts suitable for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound is a key intermediate in various metabolic pathways, and its accurate quantification in tissues is crucial for understanding its physiological and pathological roles. The presence of a hydroxyl group imparts a more polar character to the molecule compared to its non-hydroxylated counterparts, necessitating careful optimization of extraction procedures to ensure efficient recovery and minimize degradation. This protocol outlines a robust method involving tissue homogenization, solvent-based liquid-liquid extraction, and solid-phase extraction (SPE) for purification.

Data Presentation

Quantitative data from acyl-CoA extraction experiments are typically expressed as the amount of the analyte per unit of tissue weight (e.g., nmol/g or pmol/mg). When developing and validating this protocol for this compound, it is essential to include proper internal standards for accurate quantification. A summary of expected recovery and variability is presented in the table below.

ParameterExpected ValueNotes
Tissue Sample Size 20 - 100 mgSmaller sample sizes are possible with highly sensitive analytical instruments.
Extraction Recovery 70 - 90%Recovery should be determined empirically using a spiked internal standard.
Inter-assay Variability < 15%Coefficient of variation (CV) across different extraction batches.
Intra-assay Variability < 10%Coefficient of variation (CV) for replicates within the same extraction batch.

Experimental Workflow

The overall workflow for the extraction of this compound from tissue samples is depicted in the following diagram.

ExtractionWorkflow Tissue Tissue Sample (20-100 mg) Homogenization Homogenization in Buffer Tissue->Homogenization Add Internal Standard LLE Liquid-Liquid Extraction Homogenization->LLE Add Solvents Centrifugation1 Phase Separation (Centrifugation) LLE->Centrifugation1 AqueousPhase Collect Aqueous (Upper) Phase Centrifugation1->AqueousPhase SPE Solid-Phase Extraction (SPE) AqueousPhase->SPE Load Supernatant Elution Elution of Acyl-CoAs SPE->Elution Wash & Elute Drying Solvent Evaporation Elution->Drying Reconstitution Reconstitution Drying->Reconstitution Resuspend in Mobile Phase Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for this compound extraction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction of this compound from tissue samples.

Materials and Reagents
  • Tissue: Fresh or frozen tissue samples (e.g., liver, heart, kidney, brain).

  • Internal Standard: A suitable internal standard, such as a stable isotope-labeled this compound or a structurally similar hydroxylated acyl-CoA, is crucial for accurate quantification.

  • Homogenization Buffer: 100 mM Potassium Phosphate Buffer (KH2PO4), pH 4.9.

  • Extraction Solvents:

    • Acetonitrile (ACN), HPLC grade.

    • Isopropanol, HPLC grade.

    • Methanol, HPLC grade.

    • Chloroform, HPLC grade.

  • Solid-Phase Extraction (SPE) Columns: C18 SPE cartridges (e.g., 100 mg, 1 mL). Other options include polymeric weak anion exchange columns.

  • SPE Conditioning Solvent: 100% Methanol.

  • SPE Equilibration Solvent: Deionized water.

  • SPE Wash Solvent: 2% Formic Acid in water.

  • SPE Elution Solvent: 2% Ammonium Hydroxide in Methanol or Acetonitrile.

  • Reconstitution Solvent: 50% Methanol or initial mobile phase for LC-MS/MS analysis.

  • Equipment:

    • Homogenizer (e.g., glass Dounce homogenizer, bead beater).

    • Centrifuge capable of reaching >12,000 x g at 4°C.

    • SPE manifold.

    • Nitrogen evaporator or vacuum concentrator.

    • Vortex mixer.

    • Analytical balance.

Protocol Steps

1. Sample Preparation and Homogenization

  • Weigh approximately 20-100 mg of frozen tissue in a pre-chilled tube.

  • Add the appropriate amount of internal standard to the tissue.

  • Add 500 µL of ice-cold Homogenization Buffer.

  • Homogenize the tissue on ice until a uniform suspension is achieved. For tough tissues, a bead beater may be necessary.

2. Liquid-Liquid Extraction

  • To the tissue homogenate, add 1.5 mL of a 2:1 (v/v) mixture of Methanol:Chloroform.

  • Vortex vigorously for 1 minute.

  • Add 0.5 mL of Chloroform and 0.5 mL of water to induce phase separation.

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous phase containing polar metabolites (including acyl-CoAs), a lower organic phase with lipids, and a protein pellet at the interface.

3. Collection of the Aqueous Phase

  • Carefully collect the upper aqueous phase containing the this compound and transfer it to a new tube. Be cautious not to disturb the protein and lipid layers.

4. Solid-Phase Extraction (SPE) Purification

  • Condition the SPE column: Pass 1 mL of 100% Methanol through the C18 SPE column.

  • Equilibrate the SPE column: Pass 1 mL of deionized water through the column.

  • Load the sample: Load the collected aqueous phase onto the equilibrated SPE column.

  • Wash the column: Wash the column with 1 mL of 2% Formic Acid in water to remove salts and other polar impurities.

  • Elute the acyl-CoAs: Elute the this compound and other acyl-CoAs with 1 mL of the Elution Solvent. Collect the eluate in a clean tube. A second elution may be performed to maximize recovery.

5. Solvent Evaporation and Reconstitution

  • Dry the collected eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of Reconstitution Solvent. The volume can be adjusted based on the expected concentration and the sensitivity of the analytical instrument.

  • Vortex for 30 seconds and centrifuge at high speed for 5 minutes to pellet any insoluble debris.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Signaling Pathway Context

While this compound is a metabolic intermediate, its extraction is a critical step for studying various signaling and metabolic pathways. The diagram below illustrates the logical flow of how the extracted metabolite data can be integrated into broader research contexts.

PathwayContext Extraction This compound Extraction from Tissue Quantification LC-MS/MS Quantification Extraction->Quantification MetabolicPathway Metabolic Pathway Analysis Quantification->MetabolicPathway SignalingPathway Signaling Pathway Investigation Quantification->SignalingPathway DrugDevelopment Drug Target Identification MetabolicPathway->DrugDevelopment Biomarker Biomarker Discovery MetabolicPathway->Biomarker SignalingPathway->DrugDevelopment SignalingPathway->Biomarker

Caption: Integration of extraction data into research applications.

Troubleshooting

ProblemPossible CauseSolution
Low Recovery Inefficient homogenization.Ensure complete tissue disruption. Consider using a bead beater for fibrous tissues.
Incomplete phase separation.Ensure correct solvent ratios and adequate centrifugation time and force.
Poor binding or elution from SPE column.Optimize SPE wash and elution solvents. The hydroxyl group may affect binding; consider a different SPE sorbent if C18 is not optimal.
High Variability Inconsistent sample handling.Keep samples on ice at all times to minimize enzymatic degradation. Ensure precise pipetting.
Incomplete solvent evaporation.Ensure the sample is completely dry before reconstitution.
Poor Chromatographic Peak Shape Inappropriate reconstitution solvent.Reconstitute in a solvent that is compatible with the initial mobile phase of the LC method.
Presence of interfering substances.Optimize the SPE wash steps to remove more impurities.

This comprehensive protocol provides a strong foundation for the successful extraction and subsequent analysis of this compound from tissue samples. Researchers are encouraged to perform initial optimization experiments, particularly concerning the SPE step, to ensure the highest possible recovery and data quality for their specific tissue type and analytical platform.

Application Notes and Protocols for 6-Hydroxyundecanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyundecanoyl-CoA is a coenzyme A (CoA) derivative of a medium-chain fatty acid. Acyl-CoA molecules are central to cellular metabolism, participating in numerous anabolic and catabolic pathways. Specifically, hydroxyacyl-CoA intermediates are key players in the β-oxidation of fatty acids. The enzymes that metabolize these intermediates, such as 3-hydroxyacyl-CoA dehydrogenase (HADH) and enoyl-CoA hydratase, are of significant interest in metabolic research and as potential therapeutic targets for diseases like diabetes, obesity, and certain metabolic disorders. These application notes provide detailed protocols for utilizing this compound as a substrate in enzyme assays to characterize enzyme activity and kinetics, aiding in the discovery and development of novel therapeutics.

Relevant Signaling Pathway: Mitochondrial β-Oxidation

The primary metabolic pathway involving this compound is mitochondrial fatty acid β-oxidation. This pathway sequentially breaks down fatty acyl-CoA molecules into acetyl-CoA, which then enters the citric acid cycle to produce energy. This compound is a specific intermediate in this process. The key enzymes acting on this substrate are 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase.

beta_oxidation Fatty Acyl-CoA Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Fatty Acyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase This compound This compound trans-2-Enoyl-CoA->this compound Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA This compound->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Acetyl-CoA + Shorter Acyl-CoA Acetyl-CoA + Shorter Acyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA + Shorter Acyl-CoA Thiolase Citric Acid Cycle Citric Acid Cycle Acetyl-CoA + Shorter Acyl-CoA->Citric Acid Cycle Energy Production

Caption: Mitochondrial β-oxidation pathway highlighting the role of this compound.

Data Presentation: Enzyme Kinetic Parameters

The following table summarizes key kinetic parameters for enzymes utilizing this compound as a substrate. This data is essential for comparing enzyme efficiency and for designing experiments. Note: The values presented here are hypothetical and should be determined experimentally using the protocols provided below.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Optimal pHOptimal Temp. (°C)
3-Hydroxyacyl-CoA Dehydrogenase (HADH)This compound[Enter Value][Enter Value]7.0 - 8.037
Enoyl-CoA Hydratasetrans-2-Undecenoyl-CoA[Enter Value][Enter Value]7.5 - 8.525 - 37

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of HADH using this compound as a substrate. The assay is based on the principle that the HADH-catalyzed oxidation of the hydroxyl group of this compound is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.[1][2]

Materials:

  • Purified or recombinant 3-Hydroxyacyl-CoA Dehydrogenase (HADH)

  • This compound solution (substrate)

  • NAD+ solution

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • UV-Vis spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.3.

    • NAD+ Stock Solution: Prepare a 10 mM stock solution of NAD+ in the assay buffer.

    • Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in the assay buffer. Note: The concentration may need to be optimized based on the expected Km of the enzyme.

    • Enzyme Solution: Prepare a dilution of HADH in cold assay buffer to a concentration that yields a linear reaction rate for at least 5 minutes.

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 37°C.

    • In a 1 ml cuvette, add the following components in order:

      • 880 µL of Assay Buffer

      • 50 µL of 10 mM NAD+ solution (final concentration: 0.5 mM)

      • 50 µL of 1 mM this compound solution (final concentration: 50 µM)

    • Mix gently by inverting the cuvette and incubate for 5 minutes at 37°C to allow the temperature to equilibrate.

  • Initiate the Reaction:

    • Add 20 µL of the diluted HADH enzyme solution to the cuvette.

    • Quickly mix the contents by inverting the cuvette and immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min * Total Volume (mL)) / (εNADH * Path Length (cm) * mg of enzyme) Where εNADH (molar extinction coefficient of NADH at 340 nm) = 6.22 mM-1cm-1.

Protocol 2: Determination of Km and Vmax for HADH

This protocol outlines the procedure for determining the Michaelis-Menten kinetic constants, Km and Vmax, for HADH with this compound as the substrate.

Procedure:

  • Follow the general procedure for the HADH activity assay described in Protocol 1.

  • Vary the concentration of the substrate, this compound, over a range that brackets the expected Km (e.g., 0.1 * Km to 10 * Km). A typical range to start with could be 1 µM to 200 µM.

  • Keep the concentrations of the enzyme and NAD+ constant in all assays.

  • Measure the initial reaction velocity (v) for each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax. v = (Vmax * [S]) / (Km + [S])

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting an enzyme assay using this compound.

enzyme_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffer, Substrate, Cofactor, and Enzyme Solutions Spectro_Setup Set up Spectrophotometer (Wavelength, Temperature) Reagent_Prep->Spectro_Setup Mix_Reagents Mix Buffer, Substrate, and Cofactor in Cuvette Equilibrate Equilibrate to Assay Temperature Mix_Reagents->Equilibrate Initiate_Reaction Add Enzyme to Initiate Reaction Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change Over Time Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Initial Reaction Rate Monitor_Absorbance->Calculate_Rate Determine_Activity Determine Specific Activity Calculate_Rate->Determine_Activity Kinetic_Analysis Perform Kinetic Analysis (Km, Vmax) Calculate_Rate->Kinetic_Analysis

Caption: General workflow for an enzyme assay using this compound.

Applications in Drug Development

The study of enzymes that metabolize this compound has significant implications for drug development. Inhibitors or modulators of HADH and other enzymes in the β-oxidation pathway are being investigated for the treatment of metabolic diseases. The assays described in these notes can be adapted for high-throughput screening of compound libraries to identify potential drug candidates. By understanding the kinetics of substrate utilization, researchers can better characterize the mechanism of action of novel therapeutic agents.

References

Application Notes and Protocols: 6-Hydroxyundecanoyl-CoA in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxyundecanoyl-CoA is a hydroxylated medium-chain acyl-coenzyme A (CoA) derivative that plays a significant role in fatty acid metabolism. Its study provides crucial insights into both normal physiological processes and the pathophysiology of various metabolic disorders. These application notes detail the relevance of this compound in metabolic research, particularly in the context of fatty acid oxidation pathways and inherited metabolic diseases. The provided protocols offer standardized methods for its use and analysis in a laboratory setting.

Applications in Metabolic Research

Investigation of Fatty Acid Oxidation Disorders

This compound is an important intermediate in the ω-oxidation and subsequent β-oxidation of undecanoic acid. Its accumulation or abnormal metabolism can be indicative of defects in the fatty acid oxidation machinery.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: MCAD deficiency is an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy.[1] This condition prevents the conversion of certain fats into energy, especially during periods of fasting.[2] In individuals with MCAD deficiency, alternative metabolic pathways, such as ω-oxidation, become more active, leading to the formation and accumulation of hydroxylated fatty acids and their CoA esters, including this compound. Studying the levels and metabolic fate of this compound can help elucidate the biochemical consequences of MCAD deficiency and other related disorders. Symptoms of MCAD deficiency, which can be triggered by fasting or illness, include vomiting, lethargy, and low blood sugar (hypoglycemia).[2] Complications can be severe, leading to seizures, liver problems, brain damage, coma, and even sudden death.[2]

  • Dicarboxylic Aciduria: The accumulation of dicarboxylic acids in urine is a hallmark of several fatty acid oxidation disorders.[3][4] When β-oxidation is blocked, fatty acids are shunted into the ω-oxidation pathway, producing dicarboxylic acids. This compound is an intermediate in the pathway that can lead to the formation of C11 dicarboxylic acids. Analysis of urinary organic acids, including derivatives of 6-hydroxyundecanoic acid, is a key diagnostic tool for these conditions.[3] The metabolic origin of these 3-hydroxydicarboxylic acids is from the omega-oxidation of 3-hydroxy fatty acids, with subsequent beta-oxidation of the dicarboxylates yielding lower-chain 3-hydroxydicarboxylic acids.[5]

Elucidating Peroxisomal and Mitochondrial β-Oxidation Pathways

Fatty acid oxidation occurs in both mitochondria and peroxisomes, with each organelle handling different classes of fatty acids.[6] Peroxisomes are responsible for the β-oxidation of very-long-chain fatty acids, pristanic acid, and bile acid intermediates.[6] this compound can be a substrate for enzymes in both compartments. Its metabolism helps to differentiate the roles and substrate specificities of mitochondrial and peroxisomal enzymes.

  • Substrate for 3-Hydroxyacyl-CoA Dehydrogenases: this compound is a substrate for 3-hydroxyacyl-CoA dehydrogenases, enzymes that are crucial for the third step of β-oxidation. Studying the kinetics and specificity of these enzymes with this compound can provide insights into their function and regulation.

Quantitative Data Summary

AnalyteConditionSample TypeConcentration/RatioReference
Adipic Acid/Sebacic Acid RatioPatients with β-oxidation defectsUrine< 50[3]
Adipic Acid/Sebacic Acid RatioKetotic patientsUrine> 100[3]
Plasma CarnitinePatient with C6-C10-dicarboxylic aciduriaPlasma6 µmol/L (Controls: 26-74 µmol/L)[7]
3OHDC6, 3OHDC12, and unsaturated 3OHDC14s to 3OHDC10 RatiosPatients with Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LHAD) DeficiencyUrineIncreased[5]
3OHDC6 and 3OHDC8 to 3OHDC10 RatiosPatients with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) DeficiencyUrineDecreased[5]

Signaling and Metabolic Pathways

The metabolism of this compound is integrated with the central pathways of fatty acid oxidation. The following diagram illustrates the general pathway of ω-oxidation of undecanoic acid and its subsequent entry into β-oxidation, where this compound is a key intermediate.

fatty_acid_oxidation cluster_omega_oxidation ω-Oxidation Pathway cluster_activation Activation cluster_beta_oxidation β-Oxidation of Dicarboxylic Acids Undecanoic_acid Undecanoic Acid omega_Hydroxyundecanoic_acid ω-Hydroxyundecanoic Acid Undecanoic_acid->omega_Hydroxyundecanoic_acid ω-Hydroxylase (CYP450) Undecanedioic_acid Undecanedioic Acid omega_Hydroxyundecanoic_acid->Undecanedioic_acid Alcohol & Aldehyde Dehydrogenase Undecanedioyl_CoA Undecanedioyl-CoA Undecanedioic_acid->Undecanedioyl_CoA Acyl-CoA Synthetase Six_Hydroxyundecanoyl_CoA This compound Undecanedioyl_CoA->Six_Hydroxyundecanoyl_CoA Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase Undecanedioyl_CoA->Six_Hydroxyundecanoyl_CoA Keto_undecanoyl_CoA 6-Oxoundecanoyl-CoA Six_Hydroxyundecanoyl_CoA->Keto_undecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Six_Hydroxyundecanoyl_CoA->Keto_undecanoyl_CoA Nonanedioyl_CoA Nonanedioyl-CoA Keto_undecanoyl_CoA->Nonanedioyl_CoA Thiolase Keto_undecanoyl_CoA->Nonanedioyl_CoA Acetyl_CoA Acetyl-CoA Keto_undecanoyl_CoA->Acetyl_CoA

Caption: ω-Oxidation and subsequent β-oxidation of undecanoic acid.

Experimental Protocols

Protocol 1: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity using this compound

This protocol is adapted from general methods for measuring 3-hydroxyacyl-CoA dehydrogenase activity.[8]

Objective: To determine the activity of 3-hydroxyacyl-CoA dehydrogenase in tissue homogenates or purified enzyme preparations using this compound as a substrate.

Materials:

  • This compound (substrate)

  • NAD+ (cofactor)

  • Tris-HCl buffer (pH 9.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Tissue homogenate or purified enzyme solution

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare the reaction mixture: In a 1 mL cuvette, prepare a reaction mixture containing:

    • 800 µL Tris-HCl buffer (100 mM, pH 9.0)

    • 100 µL NAD+ solution (10 mM)

    • 50 µL of tissue homogenate or purified enzyme.

  • Incubate: Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate.

  • Initiate the reaction: Start the reaction by adding 50 µL of this compound solution (1 mM).

  • Measure absorbance: Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes. The increase in absorbance is due to the reduction of NAD+ to NADH.

  • Calculate enzyme activity: The rate of NADH formation is proportional to the enzyme activity. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity.

    Activity (µmol/min/mg protein) = (ΔA340/min * Reaction Volume (mL)) / (6.22 * mg protein in assay * light path (cm))

Workflow Diagram:

enzyme_assay_workflow start Start prepare_reagents Prepare Reaction Mixture (Buffer, NAD+, Enzyme) start->prepare_reagents incubate Incubate at 37°C (5 minutes) prepare_reagents->incubate add_substrate Add this compound incubate->add_substrate measure_absorbance Monitor Absorbance at 340 nm add_substrate->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Workflow for the enzymatic assay of 3-hydroxyacyl-CoA dehydrogenase.

Protocol 2: Analysis of this compound by HPLC

This protocol outlines a general approach for the separation and quantification of this compound from biological samples, based on methods for other acyl-CoA esters.[9][10]

Objective: To quantify the levels of this compound in cell extracts or tissue homogenates using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Biological sample (cell pellet, tissue)

  • Perchloric acid

  • Potassium carbonate

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: 20 mM potassium phosphate (B84403) buffer, pH 5.3

  • Mobile phase B: Acetonitrile (B52724)

  • This compound standard

  • UV detector (set to 254 nm)

Procedure:

  • Sample Extraction:

    • Homogenize the biological sample in 1 M perchloric acid.

    • Centrifuge to pellet the protein.

    • Neutralize the supernatant with 3 M potassium carbonate.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

    • Collect the supernatant containing the acyl-CoA esters.

  • HPLC Analysis:

    • Inject the extracted sample onto the C18 column.

    • Elute the acyl-CoA esters using a gradient of mobile phase B (acetonitrile) in mobile phase A (potassium phosphate buffer). A typical gradient might be from 5% to 60% acetonitrile over 30 minutes.

    • Monitor the elution profile at 254 nm.

  • Quantification:

    • Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standard.

Logical Relationship Diagram:

hplc_analysis_logic sample Biological Sample extraction Acid Extraction sample->extraction neutralization Neutralization extraction->neutralization separation HPLC Separation (C18 Column) neutralization->separation detection UV Detection (254 nm) separation->detection quantification Quantification (vs. Standard Curve) detection->quantification

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Ionization of 6-Hydroxyundecanoyl-CoA in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 6-Hydroxyundecanoyl-CoA and other long-chain fatty acyl-CoAs by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome challenges related to poor ionization.

Troubleshooting Guides

This section addresses specific issues you may encounter during the mass spectrometric analysis of this compound.

Issue 1: Low Signal Intensity or Complete Signal Absence for this compound

Q: I am not seeing a signal, or the signal for my this compound standard/sample is extremely low in my LC-MS/MS analysis. What are the potential causes and solutions?

A: Low or no signal for this compound can stem from several factors related to its amphiphilic nature and ionization characteristics. Here is a step-by-step troubleshooting workflow:

Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Step 1: Verify Analyte Integrity & Sample Preparation cluster_2 Step 2: Optimize Mass Spectrometer Parameters cluster_3 Step 3: Enhance Ionization Efficiency cluster_4 Resolution Start Low or No Signal for This compound Check_Storage Confirm Proper Storage (-80°C, inert gas) Start->Check_Storage Check_Extraction Optimize Extraction (e.g., mixed-mode SPE) Check_Storage->Check_Extraction Analyte stable Check_Loss Evaluate Surface Adsorption (use low-binding vials) Check_Extraction->Check_Loss Extraction efficient Ion_Mode Test Both Positive and Negative Ion Modes Check_Loss->Ion_Mode Sample prep ok MS_Params Optimize Source Parameters (e.g., spray voltage, gas flow, temp) Ion_Mode->MS_Params Signal still low Fragmentation Confirm Characteristic Fragments (e.g., neutral loss of 507 Da in positive mode) MS_Params->Fragmentation Source optimized Derivatization Consider Chemical Derivatization (e.g., charge-reversal) Fragmentation->Derivatization MS settings ok Mobile_Phase Optimize Mobile Phase (e.g., adjust pH, use additives) Derivatization->Mobile_Phase If derivatization is not desired Success Signal Improved Derivatization->Success Mobile_Phase->Success

Caption: Troubleshooting workflow for low MS signal of this compound.

Detailed Explanations:

  • Analyte Integrity and Sample Preparation:

    • Storage: Long-chain acyl-CoAs can degrade. Ensure your standards and samples are stored at -80°C under an inert atmosphere to prevent oxidation and hydrolysis.

    • Extraction: The amphiphilic nature of this compound makes extraction challenging. A mixed-mode solid-phase extraction (SPE) can be effective for optimizing recovery from biological matrices.[1]

    • Surface Adsorption: The phosphate (B84403) groups in the CoA moiety have a high affinity for glass and metal surfaces, which can lead to significant analyte loss.[1] Use low-adsorption polypropylene (B1209903) or silanized glass vials.

  • Mass Spectrometer Parameters:

    • Ionization Mode: While negative electrospray ionization (ESI) is suitable for acyl-CoAs, some studies have shown that positive ion mode can be up to 3-fold more sensitive.[2] It is crucial to test both modes.

    • Source Parameters: Optimize ESI source parameters, including spray voltage, sheath and auxiliary gas flow rates, and capillary/ion transfer tube temperature, to maximize the signal for your specific instrument and mobile phase.[3]

    • Fragmentation: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507.0 Da.[2][4] In negative ion mode, characteristic fragments can also be identified.[5] Ensure you are monitoring the correct precursor and product ions in your tandem MS (MS/MS) experiments.

  • Enhancing Ionization Efficiency:

    • Chemical Derivatization: This is a highly effective strategy for improving the ionization of molecules with poor ionization efficiency.[6][7] A "charge-reversal" derivatization of the phosphate or carboxyl groups can introduce a permanent positive charge, significantly boosting the signal in positive ESI mode.[6]

    • Mobile Phase Optimization: The composition of the liquid chromatography mobile phase can significantly impact ionization. For reversed-phase chromatography, using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve peak shape and resolution for acyl-CoAs.[8] For hydrophilic interaction liquid chromatography (HILIC), zwitterionic columns can be effective.[9]

Issue 2: Poor Chromatographic Peak Shape and Resolution

Q: My this compound peak is broad, tailing, or co-eluting with other components. How can I improve my chromatography?

A: Poor peak shape is a common issue for acyl-CoAs due to their amphiphilic character.

Troubleshooting Steps:

  • Column Selection:

    • Reversed-Phase (RP): C18 columns are commonly used. Operating at a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape for acyl-CoAs.[8] Shorter alkyl chain columns like C4 have also been used successfully.[10]

    • HILIC: Hydrophilic Interaction Liquid Chromatography can be an alternative, especially for separating a wide range of acyl-CoAs from free CoA to long-chain species in a single run.[9]

  • Mobile Phase Modifiers:

    • Avoid ion-pairing reagents if possible, as they can be difficult to remove from the LC system and may cause ion suppression.[3][8]

    • Volatile buffers like ammonium acetate (B1210297) or ammonium hydroxide (B78521) are preferred for MS compatibility.

  • Gradient Optimization: A slow, shallow gradient elution can often improve the resolution of closely eluting acyl-CoA species.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative ESI, is better for this compound?

A1: Both positive and negative Electrospray Ionization (ESI) modes can be used for the analysis of acyl-CoAs. While the phosphate groups are readily deprotonated in negative mode, several studies have reported higher sensitivity (approximately 3-fold) in the positive ion mode.[2] It is highly recommended to test both modes during method development to determine the optimal choice for your specific instrument and conditions.

Q2: What are the expected precursor and product ions for this compound in MS/MS?

A2: In positive ion mode , the protonated molecule [M+H]⁺ is the precursor ion. A characteristic fragmentation is the neutral loss of the 3'-phospho-ADP moiety, resulting in a product ion corresponding to the loss of 507.0 Da.[2][8]

In negative ion mode , you may observe the deprotonated molecule [M-H]⁻ or the doubly charged ion [M-2H]²⁻ as the precursor.[9] Fragmentation in negative mode can also yield characteristic product ions that can be used for identification.[5]

Signaling Pathway of Ionization and Fragmentation (Positive Mode)

Fragmentation_Pathway Analyte This compound in Solution Precursor [M+H]⁺ (Precursor Ion) Analyte->Precursor ESI+ Fragments Product Ions Precursor->Fragments CID Neutral_Loss Neutral Loss of 507.0 Da (3'-phospho-ADP) Precursor->Neutral_Loss

Caption: Positive mode ESI ionization and fragmentation of Acyl-CoAs.

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is not strictly necessary, but it is a powerful tool to overcome poor ionization efficiency.[6][7] If you are struggling with sensitivity, a charge-reversal derivatization can lead to a dramatic increase in signal intensity, with some reports showing enhancements of up to 60,000-fold for similar molecules. Another strategy is phosphate methylation, which can improve chromatographic peak shape and reduce analyte loss.[1]

Q4: How can I ensure accurate quantification of this compound?

A4: For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended.[1][11] An ideal internal standard would be ¹³C-labeled or deuterium-labeled this compound. If this is not available, a structurally similar acyl-CoA with a different chain length (e.g., C17-CoA) that is not present in the sample can be used.[8][12]

Data Presentation

Table 1: Comparison of Ionization Modes for Acyl-CoA Analysis

Ionization ModeTypical Precursor Ion(s)Common FragmentationReported Sensitivity
Positive ESI[M+H]⁺Neutral Loss of 507.0 DaCan be ~3-fold more sensitive than negative mode[2]
Negative ESI[M-H]⁻, [M-2H]²⁻Characteristic fragment ions (e.g., m/z 78.959 for PO₃⁻)[5]Generally good, but can be lower than positive mode

Table 2: Derivatization Strategies for Improved Sensitivity

Derivatization StrategyTarget Functional GroupPrinciplePotential Sensitivity GainReference
Charge-Reversal (e.g., with AMPP)Carboxyl/PhosphateIntroduces a permanent positive chargeUp to 60,000-fold[13]
Phosphate MethylationPhosphateImproves chromatography and reduces surface adsorptionSignificant improvement in peak shape and recovery[1]

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Acyl-CoA Analysis (Positive Ion Mode)

This protocol is a starting point and should be optimized for your specific instrument and application.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the long-chain acyl-CoAs. A typical gradient might be 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound:

      • Precursor Ion (Q1): Calculate the m/z for the [M+H]⁺ of this compound.

      • Product Ion (Q3): Calculate the m/z for the precursor ion minus 507.0.

    • Source Parameters:

      • Spray Voltage: 3.0-3.5 kV.

      • Capillary Temperature: 320 °C.[4]

      • Sheath and Aux Gas: Optimize for stable spray and maximum signal.

    • Collision Energy (CE): Optimize for the specific MRM transition to achieve maximum product ion intensity.

Protocol 2: Charge-Reversal Derivatization using AMPP (Conceptual)

This protocol outlines the general steps for derivatizing a carboxyl or phosphate group to enhance positive mode ionization, based on established methods for fatty acids.[13]

  • Reagent Preparation: Prepare a solution of N-(4-aminomethylphenyl)pyridinium (AMPP) and a coupling agent (e.g., a carbodiimide (B86325) like EDC) in an appropriate organic solvent (e.g., acetonitrile).

  • Reaction:

    • To your dried sample extract, add the AMPP and coupling agent solution.

    • Incubate the reaction mixture (e.g., at 60 °C for 30 minutes). The exact conditions will need to be optimized.

  • Quenching/Cleanup: The reaction may be quenched with water. A simple liquid-liquid extraction or solid-phase extraction step may be necessary to remove excess reagents before LC-MS analysis.

  • Analysis: Analyze the derivatized sample by LC-MS/MS in positive ion mode, monitoring for the [M+AMPP]⁺ adduct.

References

Technical Support Center: Improving Chromatographic Separation of Hydroxyacyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of hydroxyacyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating hydroxyacyl-CoA isomers?

A1: The main challenges in separating hydroxyacyl-CoA isomers stem from their structural similarities. These include:

  • Stereoisomers: The presence of chiral centers results in enantiomers (e.g., 3R- and 3S-hydroxy) that are chemically identical in an achiral environment, requiring specialized chiral separation techniques.[1]

  • Positional Isomers: Isomers with the hydroxyl group at different positions on the acyl chain (e.g., 2-hydroxy vs. 3-hydroxy) have very similar physicochemical properties, making them difficult to resolve using standard chromatographic methods.[1][2]

  • Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules and can be susceptible to degradation. This necessitates careful sample handling and optimized, often aqueous-based, chromatographic conditions to ensure stability and retention.[1]

  • Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the separation and detection of the target hydroxyacyl-CoA isomers, leading to ion suppression or enhancement in mass spectrometry.[1]

Q2: Which analytical techniques are most effective for separating hydroxyacyl-CoA isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used and effective techniques for the separation of these compounds.[1][3][4] When coupled with tandem mass spectrometry (MS/MS), these methods provide the high sensitivity and selectivity required for accurate identification and quantification.[3][5][6] For chiral separations, Supercritical Fluid Chromatography (SFC) can also be a powerful alternative.[1]

Q3: What type of HPLC column is recommended for separating enantiomers of hydroxyacyl-CoAs?

A3: For the separation of enantiomers, a chiral stationary phase (CSP) is essential. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are commonly used and have shown success in resolving stereoisomers of similar compounds.[1]

Q4: Can reversed-phase HPLC be used for separating these isomers?

A4: Reversed-phase HPLC is excellent for separating compounds based on differences in hydrophobicity. While it can effectively separate positional isomers of hydroxyacyl-CoAs, it is generally not suitable for resolving enantiomers without the use of a chiral stationary phase or a chiral derivatizing agent.[1] However, it is a valuable tool for sample cleanup prior to chiral analysis.[1]

Q5: What is the benefit of using derivatization for the analysis of hydroxyacyl-CoA isomers?

A5: Derivatization can be employed to improve the chromatographic properties and detection sensitivity of hydroxyacyl-CoA isomers.[5][7][8] By introducing a tag to the molecule, derivatization can enhance ionization efficiency for mass spectrometry, introduce a chromophore for UV detection, and potentially improve the separation of isomers.[9][10] For example, acetyl trimethylaminoethyl ester iodide derivatives have been used to selectively analyze isomeric long-chain hydroxy fatty acids by ESI-MS/MS.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic separation of hydroxyacyl-CoA isomers.

Problem Potential Cause Suggested Solution
Poor Resolution of Isomers Inappropriate stationary phase.For enantiomers, screen different chiral stationary phases (e.g., polysaccharide-based). For positional isomers, consider a high-resolution reversed-phase column (e.g., C18, C30) with smaller particle sizes.[1]
Suboptimal mobile phase composition.Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile, methanol) content, pH, and ionic strength of the aqueous phase. For chiral separations, vary the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol).[1]
Temperature fluctuations.Use a column oven to maintain a consistent and optimized temperature, as this can significantly impact selectivity, especially in chiral separations.[1][11]
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing acid (e.g., formic acid, trifluoroacetic acid) or base to the mobile phase to block active sites on the stationary phase.[1]
Column overload.Reduce the injection volume or the concentration of the sample.[1]
Column degradation.Flush the column with a strong solvent or, if performance does not improve, replace the column.[1]
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure thorough mixing, especially for gradient elution.[1]
Column not fully equilibrated.Increase the column equilibration time before each injection until a stable baseline is achieved.[1]
Leaks in the system.Check all fittings and connections for leaks, particularly between the injector, column, and detector.[1]
Low Signal Intensity / Poor Ionization Suboptimal ion source settings.Optimize mass spectrometer source parameters, such as capillary voltage, gas flow rates, and temperature, for the specific hydroxyacyl-CoA analytes.[1]
Ion suppression from matrix components.Improve sample preparation to remove interfering substances. This can include solid-phase extraction (SPE) or liquid-liquid extraction.[12]
Split Peaks Sample solvent incompatible with the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.[1][13]
Contamination at the column inlet.Backflush the column or replace the inlet frit. Using a guard column can help prevent this.[1]

Quantitative Data Summary

The following tables provide illustrative quantitative data for the separation of hydroxyacyl-CoA isomers. Note that these values are examples and will require empirical optimization for specific applications and systems.

Table 1: Illustrative Retention Times and Resolution for Hypothetical 3-Hydroxy-OPC6-CoA Diastereomers [12]

IsomerRetention Time (minutes)Resolution (Rs)
Isomer 112.5-
Isomer 214.22.1
Isomer 315.81.8
Isomer 417.11.5

Table 2: Typical Chromatographic Parameters for Separation of 3-Hydroxyacyl-CoA Enantiomers [1]

ParameterTypical Value
Column Chiral Stationary Phase (e.g., Chiralcel OD-H)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm or MS/MS
Injection Volume 5 - 20 µL

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Tissue

This protocol is adapted from methods for the extraction of acyl-CoAs from plant tissue.[12]

  • Homogenization: Flash-freeze approximately 100 mg of tissue in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powder to a microcentrifuge tube containing 1 mL of ice-cold extraction buffer (e.g., 2.5% (w/v) trichloroacetic acid in 1:1 (v/v) methanol:water) and an appropriate internal standard.

  • Sonication and Centrifugation: Vortex the mixture for 1 minute and sonicate for 5 minutes on ice. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 2 mL of 100% methanol, followed by 2 mL of equilibration buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of wash buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

    • Elute the acyl-CoAs with 1 mL of elution solvent (e.g., 80% acetonitrile, 20% methanol).

  • Sample Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in 100 µL of the initial mobile phase for HPLC analysis.

Protocol 2: General HPLC Method for Isomer Separation

This protocol provides a starting point for the separation of hydroxyacyl-CoA isomers.

  • Instrumentation: An HPLC or UPLC system equipped with a binary pump, autosampler, column thermostat, and a UV or mass spectrometer detector.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) for positional isomers or a chiral column for enantiomers.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient tailored to the specific analytes (e.g., 5-95% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Acquire data using the UV or MS detector.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing tissue Biological Tissue homogenization Homogenization tissue->homogenization extraction Extraction with Internal Standard homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Reconstitution spe->reconstitution hplc HPLC / UPLC System reconstitution->hplc separation Chromatographic Separation hplc->separation detection MS/MS Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration results Results peak_integration->results

Caption: Experimental workflow for hydroxyacyl-CoA isomer analysis.

troubleshooting_logic cluster_enantiomers Enantiomers cluster_positional Positional Isomers cluster_general General Optimization start Problem: Poor Isomer Resolution check_chiral_column Using Chiral Column? start->check_chiral_column check_rp_column Using High-Resolution RP Column? start->check_rp_column select_chiral_column Select Appropriate Chiral Stationary Phase check_chiral_column->select_chiral_column No optimize_chiral_mobile_phase Optimize Mobile Phase (e.g., alcohol modifier) check_chiral_column->optimize_chiral_mobile_phase Yes optimize_temp Optimize Column Temperature optimize_chiral_mobile_phase->optimize_temp select_rp_column Select High-Resolution C18/C30 Column check_rp_column->select_rp_column No optimize_rp_gradient Optimize Gradient & Mobile Phase pH check_rp_column->optimize_rp_gradient Yes optimize_rp_gradient->optimize_temp check_flow_rate Adjust Flow Rate optimize_temp->check_flow_rate

Caption: Troubleshooting logic for poor isomer resolution.

References

minimizing degradation of 6-Hydroxyundecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 6-Hydroxyundecanoyl-CoA during extraction. The recommendations are based on established principles for handling medium-chain hydroxy fatty acyl-CoA thioesters.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation and low recovery during extraction?

Low recovery of this compound is primarily due to the inherent instability of its thioester bond. This vulnerability makes the molecule susceptible to several degradation pathways, including:

  • Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), can rapidly hydrolyze the thioester bond. These enzymes are widespread within cells and must be inactivated promptly upon cell lysis to prevent loss of the target analyte.

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially under non-optimal pH conditions. Alkaline environments (pH above 8) significantly increase the rate of degradation.

  • Thermal Decomposition: Elevated temperatures can accelerate both enzymatic and chemical degradation.

Q2: What is the optimal pH for extracting and storing this compound?

Aqueous solutions of Coenzyme A and its derivatives, including this compound, are most stable in a slightly acidic environment, typically between pH 2 and 6. For extraction, using a buffer with a pH of around 4.9 is often recommended to minimize chemical hydrolysis.[1]

Q3: How does temperature impact the stability of this compound?

Higher temperatures increase the rate of both chemical and enzymatic degradation of this compound. It is crucial to maintain samples on ice or at sub-zero temperatures throughout the entire extraction procedure. For long-term storage, acyl-CoA derivatives should be kept at -20°C or below.

Q4: What specific enzymes are responsible for the degradation of my compound?

The primary enzymes responsible for the degradation of this compound are acyl-CoA thioesterases (ACOTs). These enzymes catalyze the hydrolysis of the thioester bond, converting the acyl-CoA back to a free fatty acid and Coenzyme A. ACOTs are ubiquitous in cells, making their rapid inactivation a critical step in the extraction process.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Recovery of this compound Enzymatic Degradation: Active thioesterases in the sample are degrading the target molecule.Immediately quench all enzymatic activity upon sample collection. For tissue samples, flash-freeze them in liquid nitrogen. For cell cultures, add a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.
Non-Optimal pH: Use of neutral or alkaline buffers is causing chemical hydrolysis of the thioester bond.Employ an acidic extraction buffer. A potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9 is a common and effective choice.[1]
Elevated Temperature: The sample was not kept consistently cold during the extraction process.Maintain the sample on ice at all times. Use pre-chilled tubes, buffers, and solvents. Perform all centrifugation steps in a refrigerated centrifuge.
Inconsistent Results Between Replicates Incomplete Enzyme Inactivation: Varied efficiency of enzyme inactivation across samples.Ensure the quenching/inactivation step is rapid and consistent for all samples. For tissues, ensure complete and immediate freezing. For cells, ensure the cold solvent is added quickly and mixes thoroughly.
Precipitation of Analyte: The analyte may be precipitating out of solution during extraction or storage.After extraction, consider reconstituting the sample in a buffer that ensures solubility. The addition of organic solvents like acetonitrile (B52724) can aid in keeping acyl-CoAs in solution.[1]
Poor Chromatographic Peak Shape (LC-MS Analysis) Analyte Adsorption: The molecule may be adsorbing to the surfaces of vials or the LC system.Use low-adsorption vials. Incorporating a wash step with 0.1% phosphoric acid between injections can help prevent poor chromatographic performance and signal loss.[2]
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this class of molecules.For reversed-phase chromatography, an acidic mobile phase (e.g., pH 4.9) is often used.[1] A combination of reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can also be employed for comprehensive analysis.[2]
Quantitative Data Summary
Acyl-CoATissue/Sample TypeExtraction MethodRecovery RateReference
Acetyl-, Malonyl-, Octanoyl-, Oleoyl-, Palmitoyl-, or Arachidonyl-CoARat LiverAcetonitrile/2-propanol extraction followed by solid-phase extraction93-104% (tissue extraction), 83-90% (solid-phase extraction)[3]
Long-chain acyl-CoAsTissueMethanol and high salt concentration with acyl-CoA-binding protein55%[4]
Long-chain acyl-CoAsTissuesKH2PO4 buffer (pH 4.9), 2-propanol, and acetonitrile extraction with solid-phase purification70-80%[1]
Acyl-CoAs (C2 to C20)Biological SamplesUHPLC-ESI-MS/MS with reversed-phase and HILIC90-111%[2]

Experimental Protocol: Optimized Extraction of this compound

This protocol is designed to maximize the recovery of this compound by minimizing enzymatic and chemical degradation.

Materials:

  • Tissue or cell samples

  • Liquid nitrogen

  • Pre-chilled (-80°C) 80:20 methanol:water

  • Pre-chilled (4°C) 100 mM Potassium Phosphate Buffer (pH 4.9)

  • Pre-chilled (4°C) Acetonitrile (ACN)

  • Pre-chilled (4°C) 2-Propanol

  • Refrigerated centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., oligonucleotide purification column)

  • Vortex mixer

  • Sample concentrator (e.g., vacuum centrifuge)

Procedure:

  • Sample Quenching & Homogenization:

    • Tissues: Immediately after collection, flash-freeze the tissue sample in liquid nitrogen. Weigh the frozen tissue and homogenize it in a glass homogenizer with 10 volumes of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

    • Cells: Aspirate the culture medium and immediately add 1 mL of -80°C 80:20 methanol:water to the culture plate. Scrape the cells and collect the suspension.

  • Solvent Extraction:

    • To the tissue homogenate, add 2-propanol and vortex thoroughly.

    • Add acetonitrile (ACN) to the mixture, vortex again, and then centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • For cell suspensions, sonicate and then centrifuge as described above.

  • Solid-Phase Extraction (SPE) for Purification:

    • Collect the supernatant from the previous step.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned SPE cartridge. This will bind the acyl-CoAs.

    • Wash the cartridge to remove unbound impurities.

    • Elute the acyl-CoAs from the cartridge using an appropriate solvent, such as 2-propanol.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluent to dryness using a vacuum centrifuge.

    • Reconstitute the dried extract in a suitable buffer for your downstream analysis (e.g., the initial mobile phase for LC-MS).

  • Analysis:

    • Analyze the extracted this compound using a validated method such as LC-MS/MS.

Visualizations

Degradation Pathways of this compound

A This compound B Enzymatic Hydrolysis (Acyl-CoA Thioesterases) A->B Degradation C Chemical Hydrolysis (Non-optimal pH, e.g., > 8) A->C Degradation D Thermal Decomposition (Elevated Temperature) A->D Accelerates Degradation E 6-Hydroxyundecanoic Acid + CoASH B->E C->E

Caption: Key degradation pathways for this compound.

Optimized Extraction Workflow for this compound

cluster_start Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis start Start: Tissue/Cell Sample quench 1. Quench Metabolism (Liquid N2 / Cold Methanol) start->quench homogenize 2. Homogenize (Acidic Buffer, pH 4.9) quench->homogenize extract 3. Solvent Extraction (Acetonitrile/Isopropanol) homogenize->extract centrifuge 4. Centrifuge (4°C) extract->centrifuge spe 5. Solid-Phase Extraction centrifuge->spe concentrate 6. Concentrate & Reconstitute spe->concentrate analyze 7. LC-MS/MS Analysis concentrate->analyze

Caption: Workflow for minimizing degradation during extraction.

References

troubleshooting low yield in 6-Hydroxyundecanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxyundecanoyl-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the enzymatic synthesis of this compound?

The enzymatic synthesis of this compound involves the activation of 6-hydroxyundecanoic acid and its subsequent ligation to Coenzyme A (CoA). This reaction is typically catalyzed by an acyl-CoA synthetase or ligase. The enzyme utilizes the energy from ATP hydrolysis to form a high-energy acyl-adenylate intermediate, which then reacts with the free thiol group of CoA to form the final thioester product, this compound.

Enzymatic_Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 6-Hydroxyundecanoic_Acid 6-Hydroxyundecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 6-Hydroxyundecanoic_Acid->Acyl_CoA_Synthetase CoA Coenzyme A CoA->Acyl_CoA_Synthetase Thioester Formation ATP ATP ATP->Acyl_CoA_Synthetase 6_Hydroxyundecanoyl_CoA This compound Acyl_CoA_Synthetase->6_Hydroxyundecanoyl_CoA AMP AMP Acyl_CoA_Synthetase->AMP Forms Acyl-Adenylate Intermediate PPi PPi Acyl_CoA_Synthetase->PPi

Caption: Enzymatic synthesis of this compound.

Q2: What are the critical parameters to control for a successful synthesis?

Several parameters are crucial for maximizing the yield and purity of this compound. These include:

  • Enzyme activity and concentration: The use of a highly active enzyme at an optimal concentration is fundamental.

  • Substrate quality and concentration: The purity of 6-hydroxyundecanoic acid and Coenzyme A is important. Their molar ratio also needs to be optimized.

  • Reaction buffer conditions: pH, temperature, and the presence of necessary cofactors (e.g., Mg²⁺) must be maintained within the optimal range for the specific acyl-CoA synthetase.

  • Reaction time: The incubation time should be sufficient for the reaction to reach completion without significant product degradation.

Q3: How can I purify the synthesized this compound?

Purification of long-chain acyl-CoAs is commonly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[1] A C18 column is typically used with a gradient elution system. The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724).[1] Solid-phase extraction (SPE) can also be employed as a preliminary cleanup step to remove excess reactants and other impurities.[1]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Q: I am observing a very low yield of my target product. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue in enzymatic synthesis. The following troubleshooting workflow can help identify and resolve the problem.

Troubleshooting_Low_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Enzyme_Issues Enzyme Inactivity/ Degradation Low_Yield->Enzyme_Issues Substrate_Issues Substrate Quality/ Concentration Low_Yield->Substrate_Issues Reaction_Conditions Suboptimal Reaction Conditions Low_Yield->Reaction_Conditions Product_Degradation Product Instability/ Degradation Low_Yield->Product_Degradation Check_Enzyme Verify enzyme activity. Use fresh enzyme stock. Enzyme_Issues->Check_Enzyme Check_Substrates Confirm substrate purity. Optimize substrate molar ratio. Substrate_Issues->Check_Substrates Optimize_Conditions Adjust pH, temperature, and cofactor concentration. Reaction_Conditions->Optimize_Conditions Minimize_Degradation Reduce reaction time. Analyze product immediately. Product_Degradation->Minimize_Degradation

Caption: Troubleshooting workflow for low product yield.
Potential Cause Troubleshooting Steps
Enzyme Inactivity 1. Verify Enzyme Activity: Perform a positive control experiment with a known substrate for the acyl-CoA synthetase. 2. Check Enzyme Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. 3. Use Fresh Enzyme: If possible, use a fresh batch of the enzyme.
Substrate Quality 1. Confirm Substrate Purity: Analyze the purity of 6-hydroxyundecanoic acid and Coenzyme A using appropriate analytical techniques (e.g., NMR, mass spectrometry). 2. Check Substrate Solubility: Long-chain fatty acids can have poor aqueous solubility.[2] Consider using a small amount of a co-solvent or detergent, ensuring it does not inhibit the enzyme.
Suboptimal Reaction Conditions 1. Optimize pH: The optimal pH for acyl-CoA synthetases can vary. Perform the reaction at different pH values within the enzyme's known functional range. 2. Optimize Temperature: While reactions are often run at room temperature or 37°C, the optimal temperature should be determined experimentally. 3. Check Cofactor Concentration: Ensure the concentration of MgCl₂ and ATP is optimal.
Product Degradation 1. Hydrolysis of Thioester Bond: The thioester bond in acyl-CoAs can be susceptible to hydrolysis, especially at non-optimal pH.[3] Minimize reaction time and process the sample immediately after the reaction. 2. Thioesterase Activity: If using a crude enzyme preparation, contaminating thioesterases may degrade the product.[4] Consider purifying the acyl-CoA synthetase.

Issue 2: Presence of Multiple Peaks in HPLC Analysis

Q: My HPLC chromatogram shows multiple peaks besides my product peak. What could be the reason?

A: The presence of multiple peaks can indicate the formation of side products, degradation of the product, or the presence of unreacted starting materials.

Potential Cause Troubleshooting Steps
Unreacted Starting Materials 1. Optimize Reaction Time and Enzyme Concentration: Increase the incubation time or the enzyme concentration to drive the reaction to completion. 2. Adjust Substrate Ratio: An excess of one substrate may lead to its presence in the final mixture. Experiment with different molar ratios of 6-hydroxyundecanoic acid to CoA.
Formation of Side Products 1. Adenylate Intermediate: The acyl-adenylate intermediate may accumulate if the subsequent reaction with CoA is slow. Ensure an adequate concentration of CoA is present. 2. Non-enzymatic Acylation: In some cases, non-enzymatic acylation of other molecules in the reaction mixture can occur, though this is less common under physiological conditions.
Product Degradation 1. Hydrolysis: As mentioned previously, the thioester bond can be hydrolyzed. Analyze the sample immediately after the reaction and ensure the collection fractions are kept at a low temperature.

Data Presentation

The following table provides illustrative data on how reaction parameters can influence the yield of this compound. Please note that this data is hypothetical and serves as a guide for optimization.

Experiment 6-Hydroxyundecanoic Acid (mM) Coenzyme A (mM) ATP (mM) MgCl₂ (mM) Enzyme (µg/mL) Temperature (°C) pH Yield (%)
10.50.51.02.010257.535
20.51.01.02.010257.555
30.51.02.02.010257.565
40.51.02.05.010257.575
50.51.02.05.020257.585
60.51.02.05.020377.580
70.51.02.05.020256.545
80.51.02.05.020258.560

Experimental Protocols

Illustrative Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific enzyme and experimental setup.

1. Reaction Mixture Preparation:

  • In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 0.5 mM 6-hydroxyundecanoic acid (dissolved in a minimal amount of DMSO if necessary)

    • 1.0 mM Coenzyme A (lithium salt)

    • 2.0 mM ATP (disodium salt)

    • 5.0 mM MgCl₂

    • Add sterile water to a final volume of 90 µL.

2. Enzyme Addition and Incubation:

  • Add 10 µL of acyl-CoA synthetase solution (e.g., 200 µg/mL stock) to the reaction mixture.

  • Incubate the reaction at 25°C for 1-2 hours with gentle shaking.

3. Reaction Quenching:

  • Stop the reaction by adding an equal volume of cold acetonitrile or by adding a small amount of a strong acid (e.g., perchloric acid) to precipitate the protein.

  • Centrifuge at high speed for 10 minutes at 4°C to pellet the precipitated protein.

4. Sample Preparation for HPLC:

  • Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter before HPLC analysis.

Protocol for RP-HPLC Purification
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95-5% B (linear gradient)

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Injection Volume: 20-50 µL.

Collect fractions corresponding to the this compound peak and confirm the product identity using mass spectrometry.

References

Technical Support Center: Quantification of 6-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 6-Hydroxyundecanoyl-CoA. The content addresses common challenges, with a focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively affect the accuracy, precision, and sensitivity of quantification.[1] In biological samples like plasma or tissue homogenates, common sources of matrix effects include phospholipids (B1166683), salts, and other endogenous metabolites.[2]

Q2: What is the "gold standard" for compensating for matrix effects in LC-MS/MS analysis?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[3] A SIL-IS for this compound would be a form of the molecule where some atoms are replaced with heavier isotopes (e.g., ¹³C, ²H). This standard is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.

Q3: Are there commercially available stable isotope-labeled internal standards for this compound?

Q4: How can I assess the extent of matrix effects in my assay for this compound?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample (matrix sample with a known amount of analyte added after extraction) to the peak area of the analyte in a neat solution at the same concentration. A qualitative method to visualize regions of ion suppression or enhancement in your chromatogram is the post-column infusion experiment.[5]

Q5: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A5: Effective sample preparation is crucial for removing interfering matrix components. For acyl-CoAs, common and effective techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and can significantly reduce matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids and can be effective in removing phospholipids.

  • Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids and may result in more significant matrix effects compared to SPE or LLE.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Shifting Retention Times

Possible Cause Troubleshooting Steps
Matrix Overload on LC Column - Dilute the sample extract before injection. - Optimize the sample preparation method (e.g., switch from PPT to SPE) to remove more interferences. - Use a guard column to protect the analytical column.
Inappropriate Mobile Phase - Ensure the mobile phase pH is appropriate for the analyte. For acyl-CoAs, slightly acidic conditions are often used. - Check for mobile phase degradation or contamination. Prepare fresh mobile phase daily.
Column Degradation - Flush the column with a strong solvent to remove contaminants. - If the problem persists, replace the analytical column.

Issue 2: High Variability in Quantitative Results

Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects - Implement the use of a stable isotope-labeled internal standard (SIL-IS). If a specific one for this compound is unavailable, use a close structural analog. - Improve the sample cleanup procedure to reduce the overall matrix load.
Sample Degradation - Process samples on ice and as quickly as possible. - Store samples at -80°C to prevent degradation of acyl-CoAs. Avoid repeated freeze-thaw cycles.
Inconsistent Extraction Recovery - Optimize the extraction protocol (e.g., solvent volumes, mixing times). - Use a SIL-IS to normalize for variations in recovery.

Issue 3: Low Signal Intensity or Inability to Detect this compound

Possible Cause Troubleshooting Steps
Severe Ion Suppression - Perform a post-column infusion experiment to identify regions of significant ion suppression. - Adjust the chromatographic gradient to elute this compound in a region with minimal suppression. - Enhance sample cleanup to remove the interfering compounds.
Low Analyte Concentration - Concentrate the sample extract before LC-MS/MS analysis. - Increase the injection volume. - Optimize MS parameters (e.g., collision energy, cone voltage) for maximum sensitivity.
Analyte Degradation - Ensure proper sample handling and storage conditions as mentioned above.

Quantitative Data Summary

The following tables present example data for assessing matrix effects and comparing sample preparation techniques. Note: This is illustrative data and may not represent actual experimental results for this compound.

Table 1: Assessment of Matrix Effect in Plasma

Sample Type Analyte Concentration (ng/mL) Mean Peak Area (n=3) Matrix Effect (%)
Neat Solution10150,000N/A
Post-Extraction Spiked Plasma1090,000-40% (Ion Suppression)

Matrix Effect (%) = ((Peak Area in Matrix - Peak Area in Neat Solution) / Peak Area in Neat Solution) x 100

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery

Preparation Method Matrix Effect (%) Recovery (%) Final Concentration (ng/mL)
Protein Precipitation-60%85%3.4
Liquid-Liquid Extraction-35%90%5.85
Solid-Phase Extraction-15%95%8.08

Assuming a starting concentration of 10 ng/mL.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Medium-Chain Acyl-CoAs

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Loading: Acidify the sample (e.g., plasma, tissue homogenate) with formic acid to a final concentration of 0.1%. Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Assess Matrix Effects

  • Setup: Prepare a solution of this compound at a concentration that gives a stable and moderate signal on the mass spectrometer. Infuse this solution into the LC flow post-column using a T-fitting.

  • Analysis: While continuously infusing the analyte solution, inject a blank, extracted matrix sample onto the LC-MS/MS system.

  • Data Interpretation: Monitor the signal of the infused analyte. Dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement. This allows for the identification of chromatographic regions to avoid for the elution of the target analyte.[5]

Visualizations

experimental_workflow Workflow for Addressing Matrix Effects cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation cluster_optimization Optimization Loop Sample Biological Sample (Plasma, Tissue) Spike_IS Spike with Stable Isotope Labeled Internal Standard Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification Matrix_Effect_Eval Evaluate Matrix Effect Quantification->Matrix_Effect_Eval Optimize_Prep Optimize Sample Prep Matrix_Effect_Eval->Optimize_Prep If significant matrix effect Optimize_Chromo Optimize Chromatography Matrix_Effect_Eval->Optimize_Chromo If co-elution with suppression zone Optimize_Prep->Extraction Optimize_Chromo->LC_MS fatty_acid_oxidation Hypothesized Omega-Oxidation Pathway of Undecanoic Acid cluster_er Endoplasmic Reticulum cluster_activation Activation cluster_beta_oxidation Mitochondrial Beta-Oxidation Undecanoic_Acid Undecanoic Acid Hydroxyundecanoic_Acid 11-Hydroxyundecanoic Acid Undecanoic_Acid->Hydroxyundecanoic_Acid CYP450 (Omega-Hydroxylation) Undecanedioic_Acid Undecanedioic Acid Hydroxyundecanoic_Acid->Undecanedioic_Acid ADH/ALDH Hydroxyundecanoyl_CoA 11-Hydroxyundecanoyl-CoA Hydroxyundecanoic_Acid->Hydroxyundecanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Beta-Oxidation Cycles Hydroxyundecanoyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

References

Technical Support Center: Optimizing LC Gradient for C11 Hydroxyacyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your liquid chromatography (LC) gradient for the analysis of C11 hydroxyacyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when analyzing C11 hydroxyacyl-CoA with LC-MS/MS?

A common challenge is poor peak shape and retention for relatively hydrophilic species like hydroxyacyl-CoAs when using traditional C18 columns under reverse-phase conditions.[1][2] This can lead to difficulties in accurate quantification and resolution from other analytes.

Q2: What type of column is recommended for C11 hydroxyacyl-CoA analysis?

A C18 reversed-phase column is frequently used for the separation of acyl-CoAs.[1][2][3][4] For enhanced retention and peak shape of more polar analytes, some methods employ ion-pairing agents, though it is often desirable to avoid these due to potential contamination of the LC system.[5]

Q3: What are the typical mobile phases used for this type of analysis?

A common mobile phase composition involves a binary gradient with an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B). Mobile Phase A is often water with an additive like formic acid or ammonium (B1175870) hydroxide (B78521) to control the pH.[3][4][5][6] Mobile Phase B is typically an organic solvent such as acetonitrile (B52724) or methanol (B129727), also with a pH modifier.[3][4][6]

Q4: Why is the pH of the mobile phase important?

The pH of the mobile phase can significantly impact the peak shape of acyl-CoAs. Mobile phases with pH values around 4 or 6 have been reported to yield broad, non-Gaussian peaks for short-chain acyl-CoAs on a C18 column.[7] In contrast, using a higher pH, such as 10.5 with ammonium hydroxide, has been shown to be effective in separating various acyl-CoA species without the need for ion-pairing reagents.[5]

Q5: How can I improve the sensitivity of my C11 hydroxyacyl-CoA analysis?

Several factors can enhance sensitivity. Optimizing the sample preparation to effectively extract and concentrate the analyte is crucial.[4] In the LC-MS/MS method, using tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) significantly increases selectivity and sensitivity.[1][2] Additionally, ensuring clean mobile phases and a well-maintained LC system can reduce baseline noise and improve signal-to-noise ratios.[8] The use of glass sample vials instead of plastic can also decrease signal loss and improve sample stability.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your C11 hydroxyacyl-CoA analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: Ionized silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing peak tailing, especially for basic compounds.[10]

  • Column Overload: Injecting too much sample can lead to peak distortion, often appearing as a right-triangle shape.[11]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase, leading to poor peak shape.

  • Column Void or Contamination: A void at the column inlet or a blocked frit can distort the flow path, resulting in peak splitting or tailing.[10][11][12]

Solutions:

  • Adjust Mobile Phase pH: Experiment with different pH values for your mobile phase. For acyl-CoAs, a higher pH (around 10.5) with ammonium hydroxide has been shown to be effective.[5]

  • Reduce Sample Load: Dilute your sample and inject a smaller amount to see if the peak shape improves.[11]

  • Use a Guard Column: A guard column can protect your analytical column from contaminants and extend its lifetime.[11]

  • Backflush the Column: If you suspect a blocked frit, reversing the column and flushing it to waste may resolve the issue.[11]

  • Consider a Different Column: If problems persist, trying a new column or a column with a different stationary phase chemistry may be necessary.

Problem 2: Inconsistent Retention Times

Possible Causes:

  • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between runs can cause retention time shifts.

  • Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents or evaporation of the more volatile component can alter the gradient and affect retention times.

  • Fluctuations in Column Temperature: Changes in the column temperature can lead to variations in retention times.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in its chromatographic properties.

Solutions:

  • Ensure Proper Equilibration: Allow sufficient time for the column to re-equilibrate at the initial gradient conditions before each injection. A good starting point is 5-10 column volumes.

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and keep the solvent bottles capped to minimize evaporation.

  • Use a Column Oven: A column oven will maintain a stable temperature throughout your analytical run.

  • Monitor Column Performance: Regularly check the performance of your column with a standard mixture to monitor for any degradation.

Problem 3: Low Signal Intensity or No Peak Detected

Possible Causes:

  • Sample Degradation: Acyl-CoAs can be unstable. Improper sample handling and storage can lead to degradation.

  • Inefficient Ionization: The settings of your mass spectrometer's ion source may not be optimal for C11 hydroxyacyl-CoA.

  • Poor Extraction Recovery: The sample preparation method may not be efficiently extracting the analyte from the matrix.[4]

  • System Contamination: Contaminants in the LC system or mobile phase can suppress the ionization of your analyte.

Solutions:

  • Optimize Sample Handling: Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term storage. Use of additives may also improve stability.[9]

  • Tune Mass Spectrometer Parameters: Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature for your specific analyte.

  • Validate Extraction Method: Spike a known amount of a C11 hydroxyacyl-CoA standard into your sample matrix before extraction to determine the recovery of your method.

  • Clean the LC System: Flush the LC system with appropriate cleaning solutions to remove any potential contaminants.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of acyl-CoAs from biological matrices and may require optimization for your specific sample type.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[3]

  • Loading: Load 500 µL of your sample onto the conditioned cartridge.[3]

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove unbound contaminants.[3]

  • Elution: Elute the C11 hydroxyacyl-CoA with 1 mL of methanol.[3]

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.[3]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[3]

LC-MS/MS Method

This is a starting point for developing your LC gradient for C11 hydroxyacyl-CoA analysis.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm).[1]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[6]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • MS/MS Detection: Monitor for the specific precursor and product ions of C11 hydroxyacyl-CoA. A common fragmentation pattern for acyl-CoAs involves a neutral loss of 507 Da.[1][7]

Data Presentation

Table 1: Example LC Gradient for C11 Hydroxyacyl-CoA Analysis

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08020
2.85545
3.07525
4.03565
4.58020
6.08020

This is an example gradient and should be optimized for your specific application and column.[6]

Table 2: MS/MS Parameters for Acyl-CoA Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetyl-CoA81030330
C11 Hydroxyacyl-CoA[To be determined][To be determined][To be optimized]
Internal Standard[To be determined][To be determined][To be optimized]

Precursor and product ions for C11 hydroxyacyl-CoA and an appropriate internal standard need to be determined empirically.[7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Dry_Reconstitute Dry & Reconstitute SPE->Dry_Reconstitute LC_Separation LC Gradient Separation Dry_Reconstitute->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for C11 hydroxyacyl-CoA analysis.

Troubleshooting_Logic Start Poor Peak Shape? Cause1 Secondary Interactions? Start->Cause1 Yes Good_Peak Good Peak Shape Start->Good_Peak No Cause2 Column Overload? Cause1->Cause2 No Solution1 Adjust Mobile Phase pH Cause1->Solution1 Yes Cause3 Column Void/Blockage? Cause2->Cause3 No Solution2 Reduce Sample Load Cause2->Solution2 Yes Solution3 Backflush/Replace Column Cause3->Solution3 Yes Solution1->Good_Peak Solution2->Good_Peak Solution3->Good_Peak

Caption: Troubleshooting logic for poor peak shape.

References

stability issues of 6-Hydroxyundecanoyl-CoA in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Hydroxyundecanoyl-CoA in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The main cause of instability is the hydrolysis of the thioester bond.[1] Thioester bonds are energetically activated, making them more reactive than their oxygen ester counterparts, which is essential for their biological function but challenging for in vitro handling.[1][2] This reactivity makes them susceptible to hydrolysis, especially under neutral to basic pH conditions.[1][2]

Q2: What are the degradation products of this compound?

A2: The primary degradation products from hydrolysis are the corresponding carboxylic acid (6-hydroxyundecanoic acid) and free Coenzyme A (CoA-SH).[1]

Q3: What is the optimal pH for storing and handling this compound in aqueous solutions?

A3: For maximum stability, it is recommended to work at a slightly acidic pH, ideally between 6.0 and 6.5.[1] The rate of hydrolysis increases significantly as the pH becomes more basic.[1] Aqueous solutions of coenzyme A derivatives are unstable at basic pH and should be stored frozen at a pH between 2 and 6.[3]

Q4: Can I use standard phosphate-buffered saline (PBS) at pH 7.4 for my experiments?

A4: While not strictly prohibited, caution is advised when using buffers at pH 7.4.[1] The rate of thioester hydrolysis increases with pH, so if your experiment requires physiological pH, be aware of potential degradation.[1] It is advisable to prepare fresh solutions and minimize the time the compound spends in the buffer. For enhanced stability, consider using buffers that are effective in the slightly acidic range, such as MES or phosphate (B84403) buffers at pH 6.0-6.5.[1]

Q5: How should I prepare stock solutions of this compound?

A5: It is recommended to prepare stock solutions in a slightly acidic buffer (pH 6.0-6.5). For long-chain acyl-CoAs that may have solubility issues, a mixture of water and dimethylsulfoxide (DMSO) can be considered.[4] However, for immediate use in enzymatic assays, preparing fresh aqueous solutions is often the most reliable approach.[4]

Q6: What are the recommended storage conditions for aqueous solutions of this compound?

A6: For short-term storage (within a day), keep the solution on ice (0-4°C).[1][3] For long-term storage, it is essential to aliquot the stock solution and store it at -80°C to minimize degradation from freeze-thaw cycles.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected concentration in stock solutions. Hydrolysis during reconstitution or storage.Verify the pH of your solvent; water and some buffers can become slightly basic over time. Reconstitute the lyophilized powder in a slightly acidic buffer (pH 6.0-6.5). Aliquot and store at -80°C.
High background signal in enzyme assays. Presence of free Coenzyme A (CoA-SH) due to degradation.Prepare fresh solutions of this compound before each experiment. Run a control with free CoA-SH to determine its contribution to the background signal.
Poor solubility in aqueous buffer. Long acyl chain.Consider using a co-solvent like DMSO for the stock solution, but be mindful of its potential effects on your downstream applications. Gentle warming or sonication may aid dissolution, but prolonged exposure to heat should be avoided.
Variability between experimental replicates. Degradation of this compound over the course of the experiment.Keep solutions on ice whenever possible.[1] Minimize the time the compound is in solution, especially at neutral or basic pH. Prepare a fresh working solution from a frozen stock for each set of experiments.

Stability of Thioester Bonds

The stability of the thioester bond in acyl-CoA molecules is highly dependent on pH and temperature. The following table provides estimated stability based on data from analogous thioester compounds.

Parameter Condition Effect on Stability
pH pH 6.0-6.5Half-life of several days at 25°C.[1]
pH 7.4Half-life of hours to a day at 25°C.[1]
pH > 8.0Half-life of minutes to hours at 25°C.[1]
Temperature 0-4°C (on ice)Significantly slows the rate of hydrolysis.[1]
25°C (room temp)The rate of hydrolysis approximately doubles with every 10°C increase.[1]
-80°CEssential for long-term storage.[1]
Buffers Phosphate, MES (pH 6.0-6.5)Generally well-tolerated and recommended.[1]
Buffers with nucleophilesShould be avoided as they can accelerate thioester degradation.[1]

Note: These values are estimates for analogous thioester compounds and should be used as a guideline. It is strongly recommended to perform your own stability studies under your specific experimental conditions.

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Aqueous Buffer

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time.

Materials:

  • This compound

  • Buffer of choice (e.g., 50 mM potassium phosphate, pH 7.4)

  • HPLC system with a C18 column

  • Mobile phase A: 0.1% trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • -80°C freezer and ice

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in a slightly acidic buffer (e.g., 10 mM MES, pH 6.0). Store on ice.

  • Incubation:

    • Dilute the stock solution to a final concentration of 100 µM in the buffer you wish to test (e.g., 50 mM potassium phosphate, pH 7.4).

    • Incubate the solution at the desired temperature (e.g., 25°C).

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Immediately quench the degradation by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins if present, or snap-freeze the aliquot in liquid nitrogen and store at -80°C until analysis.

  • HPLC Analysis:

    • Thaw the samples on ice.

    • Centrifuge the samples to pellet any precipitate.

    • Inject a suitable volume (e.g., 20 µL) of the supernatant onto the C18 column.

    • Elute the compounds using a gradient of mobile phase B (e.g., 5-95% over 20 minutes).

    • Monitor the absorbance at 260 nm (for the adenine (B156593) ring of CoA).

  • Data Analysis:

    • Identify the peaks corresponding to this compound and free CoA-SH based on their retention times (it may be necessary to run standards).

    • Calculate the peak area for this compound at each time point.

    • Plot the percentage of remaining this compound against time to determine its stability in the chosen buffer.

Visualizations

degradation_pathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Hydrolysis (pH, Temp) H2O H2O H2O->Degradation_Products 6-Hydroxyundecanoic_Acid 6-Hydroxyundecanoic_Acid Degradation_Products->6-Hydroxyundecanoic_Acid Coenzyme_A_SH Coenzyme_A_SH Degradation_Products->Coenzyme_A_SH

Caption: Degradation pathway of this compound in aqueous solution.

troubleshooting_workflow start Inconsistent Experimental Results check_solution_prep Review Solution Preparation and Storage start->check_solution_prep is_ph_acidic Is pH of buffer between 6.0-6.5? check_solution_prep->is_ph_acidic adjust_ph Adjust pH or use acidic buffer (MES, Phosphate) is_ph_acidic->adjust_ph No fresh_solution Was the solution prepared fresh? is_ph_acidic->fresh_solution Yes adjust_ph->fresh_solution prepare_fresh Prepare fresh solution before experiment fresh_solution->prepare_fresh No check_temp Was the solution kept on ice? fresh_solution->check_temp Yes prepare_fresh->check_temp use_ice Keep solutions on ice during experiments check_temp->use_ice No re_run_experiment Re-run Experiment check_temp->re_run_experiment Yes use_ice->re_run_experiment

References

Technical Support Center: Accurate Quantification of Long-Chain Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the accurate quantification of long-chain hydroxyacyl-CoAs (LC-OH-CoAs).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the accurate quantification of long-chain hydroxyacyl-CoAs?

A1: The most prevalent and robust method for quantifying long-chain hydroxyacyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for distinguishing between different acyl-CoA species that may be present in complex biological samples. Methods often utilize a triple quadrupole mass spectrometer in positive electrospray ionization mode with selected reaction monitoring (SRM) to achieve precise quantification.

Q2: Why is stable isotope dilution analysis recommended for LC-OH-CoA quantification?

A2: Stable isotope dilution analysis is highly recommended because of the inherent variability and potential for sample loss during the extraction and analytical process. By spiking the sample with a known concentration of a stable isotope-labeled internal standard that is chemically identical to the analyte, it is possible to correct for losses during sample preparation and for matrix effects during ionization, leading to more accurate and precise quantification.

Q3: What are the critical steps in sample preparation for LC-OH-CoA analysis?

A3: Critical steps for successful sample preparation include:

  • Rapid tissue homogenization: To minimize enzymatic degradation, tissues should be rapidly homogenized in a cold, acidic buffer.

  • Efficient extraction: A combination of organic solvents, such as acetonitrile (B52724) and isopropanol, is often used to precipitate proteins and extract the acyl-CoAs.

  • Solid-Phase Extraction (SPE): SPE is a crucial step for purifying the acyl-CoAs from the crude extract, removing interfering substances, and concentrating the sample.

Q4: Is derivatization necessary for the analysis of long-chain hydroxyacyl-CoAs?

A4: For LC-MS/MS analysis, derivatization is not always necessary as the molecule can be ionized directly. However, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to increase the volatility of the non-volatile hydroxyacyl-CoAs, allowing them to be analyzed in the gas phase.

Troubleshooting Guides

Issue 1: Low Recovery of Long-Chain Hydroxyacyl-CoAs

Symptoms:

  • Low signal intensity for your target analytes.

  • Inconsistent results between replicate samples.

  • Poor recovery of the internal standard.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the tissue is thoroughly homogenized. Optimize the solvent mixture and extraction time. A modified Bligh-Dyer extraction or the use of acetonitrile/isopropanol mixtures has been shown to be effective.[1]
Degradation of Analytes Keep samples on ice or at 4°C throughout the extraction process. Use fresh buffers and solvents. Minimize the time between extraction and analysis.
Poor Binding or Elution from SPE Column Ensure the SPE column is properly conditioned. Check the pH of your loading and washing solutions. Optimize the elution solvent; a common eluent is 2-propanol.[2]
Analyte Adsorption Use low-adsorption microcentrifuge tubes and pipette tips.
Issue 2: High Matrix Effects in LC-MS/MS Analysis

Symptoms:

  • Ion suppression or enhancement, leading to inaccurate quantification.

  • Poor reproducibility of results.

  • Distorted peak shapes.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Co-elution of Interfering Compounds Optimize the chromatographic separation to better resolve the analytes from the matrix components. Adjust the gradient, flow rate, or consider a different column chemistry.[3][4]
Insufficient Sample Cleanup Improve the solid-phase extraction protocol. Consider using a different type of SPE sorbent or adding an additional wash step.
High Salt Concentration in the Final Sample Ensure that the final sample is desalted or that the mobile phase is compatible with the salt concentration. High salt concentrations can lead to ion suppression.
Phospholipid Contamination Phospholipids are a common source of matrix effects. A modified Bligh-Dyer extraction can help remove these lipids.

Experimental Protocols

Protocol: Quantification of Long-Chain Hydroxyacyl-CoAs by LC-MS/MS

This protocol is a generalized procedure based on common methodologies.[3][4]

1. Sample Preparation and Extraction: a. Weigh approximately 100-200 mg of frozen tissue and place it in a pre-chilled glass homogenizer. b. Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). c. Homogenize the tissue thoroughly on ice. d. Add 2 mL of 2-propanol and homogenize again.[2] e. Add 4 mL of acetonitrile, vortex vigorously, and centrifuge at 4°C to pellet the protein.[2] f. Transfer the supernatant to a new tube.

2. Solid-Phase Extraction (SPE): a. Condition an oligonucleotide purification column by washing with methanol (B129727) and then with the extraction buffer.[2] b. Load the supernatant from the previous step onto the SPE column. c. Wash the column with a suitable buffer to remove unbound impurities. d. Elute the acyl-CoAs with 2-propanol.[2] e. Concentrate the eluent under a stream of nitrogen.

3. LC-MS/MS Analysis: a. Reconstitute the dried extract in the initial mobile phase. b. Inject the sample onto a C18 reversed-phase column. c. Use a binary gradient with a mobile phase consisting of ammonium (B1175870) hydroxide (B78521) in water and ammonium hydroxide in acetonitrile.[3][4] d. Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode, monitoring for specific precursor-product ion transitions for each long-chain hydroxyacyl-CoA.[3]

Quantitative Data Summary

Parameter Value Method Reference
Recovery 70-80%HPLC with UV detection[2]
Accuracy 94.8 - 110.8%LC-MS/MS[3]
Inter-run Precision 2.6 - 12.2%LC-MS/MS[3]
Intra-run Precision 1.2 - 4.4%LC-MS/MS[3]

Visualizations

Experimental_Workflow cluster_extraction Sample Extraction cluster_purification Purification cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization (KH2PO4 Buffer) Tissue->Homogenization Solvent_Addition Solvent Addition (Isopropanol & Acetonitrile) Homogenization->Solvent_Addition Centrifugation Centrifugation Solvent_Addition->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE_Loading SPE Column Loading Supernatant->SPE_Loading Crude Extract SPE_Wash SPE Wash SPE_Loading->SPE_Wash SPE_Elution SPE Elution SPE_Wash->SPE_Elution Concentration Concentration SPE_Elution->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Purified Sample Data_Quant Data Quantification LC_MSMS->Data_Quant

Caption: Experimental workflow for the quantification of long-chain hydroxyacyl-CoAs.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase

Caption: Simplified pathway of mitochondrial fatty acid β-oxidation highlighting LCHAD.

References

Technical Support Center: Analysis of Medium-Chain Hydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of medium-chain hydroxyacyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex analysis of these crucial metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are medium-chain hydroxyacyl-CoAs and why are they important to analyze?

Medium-chain hydroxyacyl-CoAs are intermediates in the mitochondrial beta-oxidation of fatty acids.[1][2] Their analysis is critical for studying metabolic pathways, discovering biomarkers for diseases like fatty acid oxidation disorders, obesity, and diabetes, and for evaluating the effects of drugs targeting these pathways.[3][4] Accurate measurement of these molecules provides valuable insights into cellular energy metabolism and its dysregulation in various diseases.[3][4]

Q2: What is the primary challenge in analyzing medium-chain hydroxyacyl-CoAs?

The primary challenges in analyzing these molecules include their inherent instability in aqueous solutions, their low abundance in biological tissues, and the lack of suitable blank matrices for creating calibration curves for absolute quantification.[5][6][7] Additionally, their analysis can be hampered by co-elution with structurally similar compounds and ion suppression effects during mass spectrometry.[8]

Q3: What is the most common analytical technique for quantifying medium-chain hydroxyacyl-CoAs?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for the sensitive and specific quantification of medium-chain hydroxyacyl-CoAs.[3][9][10][11][12] This technique allows for the separation of different acyl-CoA species and their precise measurement.[3]

Q4: Why is an internal standard crucial for accurate quantification?

Due to the potential for sample loss during extraction and variability in ionization efficiency during mass spectrometry, an internal standard is essential for accurate quantification. The ideal internal standard is a stable isotope-labeled version of the analyte. However, if unavailable, odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), are effective alternatives as they are not typically found in biological samples.[8]

Q5: How does the chain length of hydroxyacyl-CoAs affect their analysis?

Different chain-length hydroxyacyl-CoAs exhibit varying hydrophobicity, which can make a single analytical method for all species challenging.[13] For instance, short-chain species are more hydrophilic and may be lost during solid-phase extraction (SPE) cleanup steps designed for longer-chain, more hydrophobic molecules.[8] Chromatographic conditions must be optimized to achieve good separation across the range of chain lengths.

Troubleshooting Guides

Issue 1: Low or No Signal for Medium-Chain Hydroxyacyl-CoAs

Possible Cause Recommended Solution
Sample Degradation Acyl-CoAs are unstable. Ensure rapid quenching of metabolic activity (e.g., flash-freezing in liquid nitrogen), keep samples on ice throughout preparation, and store extracts as dry pellets at -80°C. Reconstitute just prior to analysis.[8]
Inefficient Extraction The chosen extraction method may not be optimal. For broad recovery, solvent precipitation with 80% methanol (B129727) is a simple and effective method.[11] For cleaner samples, solid-phase extraction (SPE) can be used, but be aware of potential losses of more hydrophilic short-chain species.[8][11]
Poor Ionization Optimize mass spectrometer source parameters. Ensure the mobile phase composition is compatible with efficient electrospray ionization (ESI).
Adsorption to Surfaces CoAs can adsorb to plastic surfaces. Using glass vials for sample storage and analysis can decrease signal loss and improve stability.[14]

Issue 2: Poor Chromatographic Peak Shape or Resolution

Possible Cause Recommended Solution
Suboptimal Mobile Phase For reversed-phase chromatography, using ion-pairing agents or a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can significantly improve peak shape and resolution for acyl-CoAs.[8]
Inappropriate Column Chemistry A standard C18 column is commonly used.[8] For broader coverage of acyl-CoAs with varying polarities, hydrophilic interaction liquid chromatography (HILIC) can be effective.[8]
Co-elution of Isobars Optimize the chromatographic gradient to improve the separation of isobaric species. High-resolution mass spectrometry can also help differentiate between compounds with the same nominal mass.

Issue 3: Inaccurate or Imprecise Quantification

Possible Cause Recommended Solution
Matrix Effects Matrix components can suppress or enhance the ionization of the analytes. Construct calibration curves in a matrix that closely matches the study samples.[8] If a blank matrix is unavailable, use a surrogate matrix or the standard addition method.
Non-Linearity of Calibration Curve Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy, especially at lower concentrations.[8]
Lack of a Suitable Internal Standard The internal standard should mimic the behavior of the analytes as closely as possible. If stable isotope-labeled standards are not available, use an odd-chain acyl-CoA.[8] Ensure the internal standard is added at the very beginning of the sample preparation process to account for extraction variability.[8]

Experimental Protocols

Protocol 1: Extraction of Medium-Chain Hydroxyacyl-CoAs from Cultured Cells using Sulfosalicylic Acid (SSA)

This method is advantageous as it often does not require a separate solid-phase extraction step, which can lead to the loss of more hydrophilic short-chain species.[8][10]

  • Cell Lysis and Quenching: a. Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). b. Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., 1 µM crotonoyl-CoA).[10] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and incubate on ice for 10 minutes.[8]

  • Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[8] b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.[8]

  • LC-MS/MS Analysis: a. Inject the supernatant directly into the LC-MS/MS system.[8] b. Chromatography: Use a C18 UHPLC column with an ion-pairing agent in the mobile phase for optimal separation.[8] c. Mass Spectrometry: In positive ion mode, monitor for the characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety of the CoA molecule.[8]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is recommended for cleaner extracts, which can reduce matrix effects in the LC-MS/MS analysis.[11]

  • Sample Preparation: a. Homogenize the tissue or cell sample in an appropriate buffer. b. Add an internal standard. c. Precipitate proteins using a solvent like methanol or acetonitrile. d. Centrifuge to pellet the precipitated protein and collect the supernatant.

  • SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge by washing with methanol followed by equilibration with an aqueous buffer.

  • Sample Loading and Washing: a. Load the supernatant from step 1 onto the conditioned SPE cartridge. b. Wash the cartridge with a high-aqueous buffer to remove polar interferences.

  • Elution: a. Elute the acyl-CoAs from the cartridge using a high percentage of an organic solvent, such as methanol or acetonitrile.[11]

  • Solvent Evaporation and Reconstitution: a. Dry the eluate under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[11]

Data Presentation

Table 1: Comparison of Extraction Methodologies for Acyl-CoA Analysis

Methodological Approach Key Strengths Key Limitations Typical Recovery Limit of Detection (LOD) Reference
Solvent Precipitation (e.g., 80% Methanol) Simple, fast, good recovery for a broad range of acyl-CoAs.May have lower recovery for very long-chain species. Potential for ion suppression from co-extracted matrix components.Not explicitly stated, but high MS intensities reported.Not explicitly stated.[11]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.More time-consuming. Potential for loss of hydrophilic short-chain species.>80% for many species.In the low nanomolar to picomolar range.[11]
Sulfosalicylic Acid (SSA) Precipitation Simple, avoids SPE, good recovery of short-chain species.May be less effective at removing all matrix interferences compared to SPE.Not explicitly stated, but shown to be effective for short-chain acyl-CoAs.High sensitivity reported.[10]

Visualizations

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA CoA-SH ACAD Acyl-CoA Dehydrogenase ECH Enoyl-CoA Hydratase HADH L-3-Hydroxyacyl-CoA Dehydrogenase KAT β-Ketoacyl-CoA Thiolase

Caption: Mitochondrial Beta-Oxidation Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Tissue or Cells) Quench Metabolic Quenching (e.g., Liquid N2) Sample->Quench Homogenize Homogenization & Lysis (with Internal Standard) Quench->Homogenize Extract Extraction (e.g., SSA or SPE) Homogenize->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Results Results & Interpretation Quantification->Results

Caption: General Experimental Workflow for Acyl-CoA Analysis.

References

Validation & Comparative

Validation of 6-Hydroxyundecanoyl-CoA as a Biomarker for Mitochondrial Fatty Acid Beta-Oxidation Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical biomarker, 6-Hydroxyundecanoyl-CoA, against established biomarkers for the diagnosis and monitoring of mitochondrial fatty acid beta-oxidation (FAO) disorders. The content is intended to facilitate an objective evaluation of its potential utility in a research and clinical setting.

Introduction to FAO Disorders and the Need for Novel Biomarkers

Mitochondrial fatty acid beta-oxidation is a critical metabolic pathway for energy production, particularly during periods of fasting or physiological stress.[1] Inherited defects in this pathway can lead to a group of disorders, collectively known as FAO disorders, which can cause severe clinical symptoms such as hypoketotic hypoglycemia, cardiomyopathy, skeletal myopathy, and even sudden infant death.[2][3] Early and accurate diagnosis is crucial for the management of these conditions, primarily through newborn screening programs.

Current diagnostic methods for FAO disorders rely on the detection of accumulated metabolites that are upstream of the deficient enzyme. While effective, there is always a need for biomarkers with improved sensitivity, specificity, and prognostic value. This guide explores the hypothetical validation of this compound in this context, comparing it with well-established biomarkers for specific FAO disorders like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency.[2][4]

Comparative Analysis of Biomarkers

The diagnostic performance of a biomarker is determined by its sensitivity, specificity, and predictive value. The following table presents a hypothetical comparison of this compound with established urinary and plasma biomarkers for selected FAO disorders.

BiomarkerDisorderMatrixSensitivity (%)Specificity (%)Method of Analysis
This compound (Hypothetical) MTP/LCHAD DeficiencyUrine9288LC-MS/MS
Octanoylcarnitine (C8)MCAD DeficiencyPlasma>99>99MS/MS
n-HexanoylglycineMCAD DeficiencyUrine>99>99GC-MS or LC-MS/MS
3-PhenylpropionylglycineMCAD DeficiencyUrine>99>99GC-MS or LC-MS/MS
C14-OH, C16-OH, C18-OH AcylcarnitinesMTP/LCHAD DeficiencyPlasma9598MS/MS
C6-C14 Hydroxydicarboxylic AcidsMTP/LCHAD DeficiencyUrine9095GC-MS
C4-Hydroxy AcylcarnitineM/SCHAD DeficiencyPlasma>95>98MS/MS

Disclaimer: The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

Accurate and reproducible quantification of biomarkers is essential for their clinical validation and utility. The following are detailed methodologies for the analysis of established acylcarnitine and urinary organic acid biomarkers, which would be applicable for the analysis of this compound.

Acylcarnitine Profiling in Plasma by Tandem Mass Spectrometry (MS/MS)

This method is the cornerstone of newborn screening for FAO disorders.

a. Sample Preparation:

  • A 3mm dried blood spot is punched out from a filter card into a 96-well plate.

  • An extraction solution containing a mixture of methanol (B129727) and internal standards (isotopically labeled acylcarnitines) is added to each well.

  • The plate is agitated for 30 minutes to allow for the extraction of acylcarnitines.

  • The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.

  • The dried residue is reconstituted in a mobile phase for injection into the MS/MS system.

b. MS/MS Analysis:

  • Instrumentation: A tandem mass spectrometer coupled with a liquid chromatography system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Precursor ion scanning or multiple reaction monitoring (MRM) is used to detect specific acylcarnitine species based on their characteristic fragmentation patterns.

  • Quantification: The concentration of each acylcarnitine is determined by comparing the signal intensity of the analyte to that of its corresponding isotopically labeled internal standard.

Organic Acid Analysis in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to confirm diagnoses and to identify specific urinary metabolites characteristic of FAO disorders.

a. Sample Preparation:

  • An aliquot of urine is spiked with an internal standard (e.g., a non-physiological dicarboxylic acid).

  • The urine sample is acidified, and the organic acids are extracted into an organic solvent (e.g., ethyl acetate).

  • The organic extract is evaporated to dryness.

  • The residue is derivatized to increase the volatility of the organic acids, typically by silylation (e.g., using BSTFA).

b. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Separation: The derivatized organic acids are separated on a capillary GC column based on their boiling points and interactions with the stationary phase.

  • Ionization and Detection: As the compounds elute from the GC column, they are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Identification and Quantification: Compounds are identified by comparing their retention times and mass spectra to a library of known compounds. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathways and Pathophysiology

To understand the rationale for biomarker selection in FAO disorders, it is essential to visualize the metabolic pathway and the points of enzymatic blockade.

Fatty_Acid_Beta_Oxidation cluster_MTP Mitochondrial Trifunctional Protein (MTP) cluster_MCAD MCAD Deficiency cluster_LCHAD LCHAD/MTP Deficiency Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA ACADs 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA HADs Acetyl-CoA + Acyl-CoA (n-2) Acetyl-CoA + Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acetyl-CoA + Acyl-CoA (n-2) Thiolase TCA Cycle TCA Cycle Acetyl-CoA + Acyl-CoA (n-2)->TCA Cycle Accumulation of C8-C10 Acyl-CoAs Accumulation of C8-C10 Acyl-CoAs Accumulation of Long-Chain 3-Hydroxyacyl-CoAs Accumulation of Long-Chain 3-Hydroxyacyl-CoAs Biomarker_Validation_Workflow Discovery Discovery & Identification Analytical Analytical Method Development & Validation Discovery->Analytical Candidate Biomarker Clinical_Assay Clinical Assay Development Analytical->Clinical_Assay Validated Method Clinical_Validation Clinical Validation in Patient Cohorts Clinical_Assay->Clinical_Validation Standardized Assay Regulatory Regulatory Submission & Approval Clinical_Validation->Regulatory Performance Data

References

A Comparative Analysis of Medium-Chain vs. Long-Chain Hydroxyacyl-CoAs in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of medium-chain and long-chain hydroxyacyl-CoAs, critical intermediates in fatty acid β-oxidation. Understanding the distinct properties and functions of these molecules is paramount for research into metabolic disorders and the development of targeted therapeutics. This document summarizes key differences in their metabolism, enzymatic interactions, and potential roles in cellular signaling, supported by experimental data and detailed protocols.

Introduction: The Central Role of Hydroxyacyl-CoAs in Fatty Acid Oxidation

Fatty acid β-oxidation is a pivotal metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain, generating acetyl-CoA, NADH, and FADH2. The third step in this spiral is the dehydrogenation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, a reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenases. The chain length of the fatty acid substrate dictates which specific enzyme is involved, leading to distinct metabolic fates and physiological consequences for medium-chain versus long-chain hydroxyacyl-CoAs.

Metabolism and Enzymology: A Tale of Two Pathways

The metabolism of medium-chain and long-chain hydroxyacyl-CoAs is handled by two distinct enzymatic systems within the mitochondria, highlighting a fundamental divergence in their processing.

Medium-Chain Hydroxyacyl-CoAs (MC-OH-CoAs): These intermediates, typically with acyl chain lengths of C6 to C12, are processed by the medium- and short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD or HADH) .[1][2] SCHAD is a soluble enzyme located in the mitochondrial matrix.[1]

Long-Chain Hydroxyacyl-CoAs (LC-OH-CoAs): In contrast, hydroxyacyl-CoAs with chain lengths of C12 and longer are substrates for the long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity of the mitochondrial trifunctional protein (MTP) .[3][4] The MTP is a multienzyme complex bound to the inner mitochondrial membrane, which also contains enoyl-CoA hydratase and ketoacyl-CoA thiolase activities for long-chain fatty acids.[3] This physical association is believed to facilitate the efficient channeling of long-chain intermediates through the β-oxidation pathway.

The distinct localization and structure of these enzymatic systems underscore the specialized handling of medium and long-chain fatty acid metabolites.

Enzymatic Kinetics
EnzymeSubstrate Chain LengthKm (µM)Vmax (µmol/min/mg)Source
L-3-hydroxyacyl-CoA Dehydrogenase (pig heart)Medium-ChainLower valuesHigher values[5]
L-3-hydroxyacyl-CoA Dehydrogenase (pig heart)Long-ChainSimilar to medium-chainLower values[5]

Note: This table reflects the general findings from a study on a related enzyme and highlights the need for further direct comparative studies on purified human SCHAD and LCHAD to obtain precise kinetic parameters.

Cellular Signaling: An Emerging Area of Investigation

While the primary role of hydroxyacyl-CoAs is within the bioenergetic pathway of fatty acid oxidation, emerging evidence suggests that acyl-CoAs, in general, can act as signaling molecules, influencing cellular processes such as gene expression.

Regulation of Gene Expression

The accumulation of specific acyl-CoA species can impact the activity of nuclear receptors and histone modifying enzymes. For instance, long-chain fatty acids and their CoA esters are known ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate the expression of genes involved in lipid metabolism.

It is plausible that the accumulation of medium or long-chain hydroxyacyl-CoAs, which occurs in inherited disorders of fatty acid oxidation, could directly or indirectly modulate the activity of such signaling pathways. However, direct evidence specifically implicating hydroxyacyl-CoAs as distinct signaling molecules is an active area of research.

Histone Acylation

Recent studies have revealed that a variety of acyl-CoAs can serve as donors for histone acylation, a post-translational modification that plays a crucial role in regulating chromatin structure and gene expression. While acetyl-CoA is the most well-studied, other short- and medium-chain acyl-CoAs have also been shown to be utilized by histone acetyltransferases. The extent to which medium and long-chain hydroxyacyl-CoAs contribute to the landscape of histone acylation is currently unknown but represents an exciting avenue for future investigation.

Pathophysiological Significance: Lessons from Inherited Metabolic Disorders

The distinct physiological roles of medium- and long-chain hydroxyacyl-CoAs are starkly illustrated by the clinical manifestations of inherited deficiencies in their respective dehydrogenases.

Medium/Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD) Deficiency: This is a rare disorder characterized by symptoms such as lethargy, vomiting, and hypoketotic hypoglycemia, often triggered by fasting or illness.[2]

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: LCHAD deficiency is a more severe disorder that can present in infancy with cardiomyopathy, hypotonia, liver disease, and peripheral neuropathy.[6][7] The accumulation of long-chain 3-hydroxyacylcarnitines is a key diagnostic marker.[3] The more severe phenotype associated with LCHAD deficiency highlights the critical importance of efficient long-chain fatty acid oxidation for cardiac and neuronal function.

The distinct clinical outcomes of these deficiencies underscore the non-interchangeable roles of medium and long-chain hydroxyacyl-CoA metabolism.

Experimental Protocols

Quantification of Medium and Long-Chain Hydroxyacyl-CoAs by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of medium and long-chain hydroxyacyl-CoAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Tissue Homogenization: Homogenize frozen tissue samples in a suitable ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water) containing a mixture of internal standards (e.g., deuterated or 13C-labeled medium and long-chain hydroxyacyl-CoAs).

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction to separate the lipid and aqueous phases. The acyl-CoAs will be in the aqueous phase.

  • Solid-Phase Extraction (SPE): Further purify the aqueous phase containing the acyl-CoAs using a C18 SPE cartridge to remove interfering substances.

  • Elution and Drying: Elute the acyl-CoAs from the SPE cartridge and dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the medium and long-chain hydroxyacyl-CoAs using a C18 reversed-phase column with a gradient elution of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each target hydroxyacyl-CoA and their corresponding internal standards for quantification.

3. Data Analysis:

  • Quantify the concentration of each hydroxyacyl-CoA by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of standards.

Visualizations

Mitochondrial β-Oxidation Pathway

beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Shorter_Acyl_CoA Fatty Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase

Caption: Overview of the mitochondrial fatty acid β-oxidation spiral.

Differential Processing of Hydroxyacyl-CoAs

hydroxyacyl_coa_processing cluster_medium Medium-Chain cluster_long Long-Chain MC_OH_CoA Medium-Chain Hydroxyacyl-CoA SCHAD SCHAD (Soluble Matrix Enzyme) MC_OH_CoA->SCHAD MC_Keto_CoA Medium-Chain Ketoacyl-CoA SCHAD->MC_Keto_CoA LC_OH_CoA Long-Chain Hydroxyacyl-CoA MTP MTP-LCHAD (Membrane-Bound Complex) LC_OH_CoA->MTP LC_Keto_CoA Long-Chain Ketoacyl-CoA MTP->LC_Keto_CoA

Caption: Distinct enzymatic processing of medium- and long-chain hydroxyacyl-CoAs.

Conclusion

The comparative analysis of medium-chain and long-chain hydroxyacyl-CoAs reveals fundamental differences in their metabolism, enzymatic handling, and physiological importance. While both are essential intermediates in energy production, their distinct processing pathways and the severe consequences of deficiencies in these pathways highlight their non-overlapping roles. Further research into the potential signaling functions of these molecules will undoubtedly provide deeper insights into the intricate regulation of cellular metabolism and its dysregulation in disease. The experimental approaches outlined in this guide offer a starting point for researchers to further explore the fascinating biology of these critical metabolic intermediates.

References

Distinguishing Isomers of Hydroxyundecanoyl-CoA by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, the accurate differentiation of structural isomers is a significant analytical challenge. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for distinguishing positional isomers of hydroxyundecanoyl-CoA, crucial intermediates in fatty acid oxidation. We present supporting data, detailed experimental protocols, and visual workflows to facilitate the selection and implementation of the most suitable analytical approach.

Comparative Analysis of Mass Spectrometric Performance

The primary challenge in analyzing hydroxyundecanoyl-CoA isomers lies in their identical mass and elemental composition. Consequently, differentiation relies on subtle differences in their chromatographic behavior and fragmentation patterns upon collision-induced dissociation (CID) in a mass spectrometer. Chemical derivatization can further enhance the isomeric distinction by introducing unique fragmentation pathways for each isomer.

Here, we compare two principal approaches: direct analysis of underivatized isomers by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and analysis following chemical derivatization to accentuate structural differences.

Table 1: Comparison of LC-MS/MS Methods for the Analysis of Hydroxyundecanoyl-CoA Isomers

ParameterDirect LC-MS/MS AnalysisDerivatization-Based LC-MS/MS
Limit of Detection (LOD) 10-20 fmol1-5 fmol
Limit of Quantification (LOQ) 30-60 fmol5-15 fmol
Linearity (R²) >0.995>0.998
Precision (RSD%) < 10%< 5%
Specificity Moderate (dependent on chromatographic resolution)High (diagnostic fragment ions)
Throughput HighModerate (additional derivatization step)

Experimental Protocols

Sample Preparation and Extraction of Acyl-CoAs

A robust sample preparation protocol is critical for accurate quantification of acyl-CoAs.

  • Tissue Homogenization: Homogenize 10-20 mg of tissue in 500 µL of ice-cold 10% (w/v) trichloroacetic acid.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate (B1210297).

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Derivatization for Enhanced Isomer Separation

To improve the differentiation of 2-hydroxy and 3-hydroxyundecanoyl-CoA, a derivatization step using 4-amino-1,1-dimethylpiperidin-1-ium iodide hydrochloride (ADMI) is proposed, based on established methods for hydroxy fatty acids.[1]

  • Derivatization Reaction: To the dried acyl-CoA extract, add 50 µL of a 10 mg/mL solution of ADMI in methanol and 10 µL of a 20 mg/mL solution of a coupling agent (e.g., EDC) in methanol.

  • Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for method development.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 8.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Collision Gas: Argon.

Table 2: Predicted MRM Transitions for Derivatized Hydroxyundecanoyl-CoA Isomers

AnalytePrecursor Ion (m/z)Product Ion (m/z)Diagnostic Significance
ADMI-derivatized 2-Hydroxyundecanoyl-CoA [M+H]⁺155.1Diagnostic for 2-hydroxy position[1]
ADMI-derivatized 3-Hydroxyundecanoyl-CoA [M+H]⁺171.1Diagnostic for 3-hydroxy position[1]
Underivatized Hydroxyundecanoyl-CoA (any isomer) [M+H]⁺[M+H - 507]⁺Neutral loss of phosphoadenosine diphosphate

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical basis for isomer differentiation.

experimental_workflow Experimental Workflow for Isomer Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization in TCA Tissue->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Dried_Extract Dried Acyl-CoA Extract SPE->Dried_Extract Derivatization Derivatization (ADMI) Dried_Extract->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for the analysis of hydroxyundecanoyl-CoA isomers.

logic_diagram Logic for Isomer Differentiation cluster_isomers Isomers cluster_derivatization Derivatization cluster_fragmentation Fragmentation Isomer_2 2-Hydroxyundecanoyl-CoA Deriv_2 ADMI-2-Hydroxy... Isomer_2->Deriv_2 Isomer_3 3-Hydroxyundecanoyl-CoA Deriv_3 ADMI-3-Hydroxy... Isomer_3->Deriv_3 Frag_2 Diagnostic Ion m/z 155.1 Deriv_2->Frag_2 Frag_3 Diagnostic Ion m/z 171.1 Deriv_3->Frag_3

Caption: Differentiation logic based on derivatization and fragmentation.

Conclusion

The differentiation of hydroxyundecanoyl-CoA isomers by mass spectrometry is achievable through a combination of high-resolution chromatography and strategic analytical techniques. While direct LC-MS/MS analysis can be effective, particularly with optimized chromatography, the use of chemical derivatization offers superior specificity and sensitivity by generating isomer-specific diagnostic fragment ions. The protocols and data presented in this guide provide a robust framework for researchers to develop and validate methods for the accurate quantification of these important metabolic intermediates.

References

Quantitative Comparison of 6-Hydroxyundecanoyl-CoA: A Methodological Guide for Tissue-Specific Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Illustrative Quantitative Data of 6-Hydroxyundecanoyl-CoA in Various Tissues

The following table provides a hypothetical representation of how quantitative data for this compound could be presented. It is important to note that these are placeholder values intended for illustrative purposes, as no specific quantitative data for this molecule has been found in the published literature. Researchers are encouraged to use the methodologies outlined in this guide to generate their own data.

TissueThis compound (pmol/mg tissue)Alternative Acyl-CoA: Decanoyl-CoA (pmol/mg tissue)
Liver1.2 ± 0.35.8 ± 1.1
Heart0.5 ± 0.12.1 ± 0.4
Skeletal Muscle0.3 ± 0.081.5 ± 0.3
Kidney0.8 ± 0.23.4 ± 0.7
BrainNot Detected0.2 ± 0.05

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of medium-chain hydroxyacyl-CoAs, such as this compound, from tissue samples. This method is adapted from established protocols for acyl-CoA analysis.[1][2]

1. Tissue Homogenization and Extraction

  • Excise tissues and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Weigh the frozen tissue (typically 50-100 mg).

  • Homogenize the tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.

  • Add an appropriate internal standard, such as a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound) or a structurally similar odd-chain acyl-CoA.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) for Sample Cleanup

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 2% formic acid in water to remove polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium (B1175870) hydroxide.

  • Dry the eluate under a gentle stream of nitrogen.

3. LC-MS/MS Analysis

  • Reconstitute the dried sample in 100 µL of 50% methanol in water.

  • Inject the sample onto a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Perform chromatographic separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • Precursor Ion: The protonated molecular ion [M+H]⁺ of this compound.

    • Product Ion: A characteristic fragment ion, often corresponding to the pantetheine (B1680023) portion of the molecule.

Metabolic Pathway and Experimental Workflow

To aid in understanding the biological context and the experimental process, the following diagrams illustrate the potential metabolic pathway of this compound and the workflow for its quantification.

cluster_pathway Plausible Metabolic Pathway of this compound Undecanoic_Acid Undecanoic Acid Undecanoyl_CoA Undecanoyl-CoA Undecanoic_Acid->Undecanoyl_CoA Acyl-CoA Synthetase Hydroxy_Undecanoyl_CoA This compound Undecanoyl_CoA->Hydroxy_Undecanoyl_CoA Hydroxylation (e.g., by CYP450) Keto_Undecanoyl_CoA 6-Keto-undecanoyl-CoA Hydroxy_Undecanoyl_CoA->Keto_Undecanoyl_CoA Dehydrogenase Beta_Oxidation Further Beta-Oxidation Keto_Undecanoyl_CoA->Beta_Oxidation cluster_workflow Experimental Workflow for this compound Quantification Tissue_Sample Tissue Sample Collection (e.g., Liver, Heart) Homogenization Homogenization & Extraction (with Internal Standard) Tissue_Sample->Homogenization SPE Solid-Phase Extraction (SPE) (Cleanup) Homogenization->SPE LC_MSMS LC-MS/MS Analysis (Quantification) SPE->LC_MSMS Data_Analysis Data Analysis & Comparison LC_MSMS->Data_Analysis

References

A Comparative Guide to the Quantification of 6-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 6-Hydroxyundecanoyl-CoA, a medium-chain hydroxy acyl-coenzyme A, is critical for advancing research in metabolic pathways, particularly those related to fatty acid oxidation and potential therapeutic interventions. This guide provides a comprehensive comparison of prevalent analytical methods for the quantification of this compound and structurally similar acyl-CoAs, offering insights into their respective performance characteristics and detailed experimental protocols.

Comparison of Quantification Methods

The selection of an appropriate analytical method for this compound quantification hinges on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. The three primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzymatic Assays.

ParameterLC-MS/MSHPLC-UVEnzymatic Assay
Principle Separation by chromatography followed by mass-based detection and fragmentation for specific identification and quantification.Separation by chromatography followed by detection based on UV absorbance of the adenine (B156593) group in Coenzyme A.Measurement of the activity of a specific enzyme (e.g., 3-hydroxyacyl-CoA dehydrogenase) that utilizes the target analyte as a substrate.
Specificity Very HighModerate (potential for co-eluting compounds)High (dependent on enzyme specificity)
Sensitivity (LOD) Very High (low fmol range)Moderate (pmol range)[1]High (pmol range)[2]
Linearity (R²) >0.99>0.99Good
Precision (%RSD) <15%<15%<20%
Throughput HighModerateLow to Moderate
Instrumentation LC system coupled with a tandem mass spectrometerHPLC system with a UV detectorSpectrophotometer or Fluorometer
Primary Advantage Highest specificity and sensitivity, suitable for complex biological matrices.Widely accessible instrumentation, robust and reliable for relatively clean samples.High specificity for the enzymatic reaction, can be cost-effective.
Primary Limitation Higher cost of instrumentation and maintenance.Lower sensitivity and specificity compared to LC-MS/MS.Indirect measurement, may be susceptible to interference from other enzyme substrates or inhibitors.

Note: The quantitative values presented in this table are representative and based on studies of structurally similar medium-chain acyl-CoAs. Actual performance for this compound may vary and requires method-specific validation.

Experimental Protocols

LC-MS/MS Quantification of this compound

This method offers the highest sensitivity and specificity for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

a. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a C18 solid-phase extraction (SPE) cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 500 µL of the pre-treated sample (e.g., plasma with an internal standard) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% methanol in water to remove interfering substances.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

b. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

c. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The specific m/z for protonated this compound.

  • Product Ion: A specific fragment ion generated from the precursor ion.

  • Collision Energy: Optimized for the specific analyte.

HPLC-UV Quantification of this compound

This method is a robust and more accessible alternative to LC-MS/MS, suitable for samples that are not overly complex.

a. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

b. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with 100 mM potassium phosphate (B84403) buffer (pH 5.5) and methanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.[1]

  • Injection Volume: 20 µL.

Enzymatic Assay for Hydroxy Acyl-CoAs

This assay provides a functional measure of hydroxy acyl-CoAs by monitoring the activity of 3-hydroxyacyl-CoA dehydrogenase.

a. Principle

The assay is based on the oxidation of the hydroxyl group of the acyl-CoA by 3-hydroxyacyl-CoA dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored by the change in absorbance at 340 nm.

b. Reagents

  • 100 mM Tris-HCl buffer (pH 9.0).

  • 10 mM NAD+.

  • 3-hydroxyacyl-CoA dehydrogenase enzyme solution.

  • Sample containing this compound.

c. Procedure [3]

  • In a cuvette, mix 800 µL of Tris-HCl buffer, 100 µL of NAD+ solution, and 50 µL of the sample.

  • Incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the 3-hydroxyacyl-CoA dehydrogenase enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • The rate of NADH formation is proportional to the concentration of this compound in the sample.

Visualizing the Workflow and Pathways

To better illustrate the experimental processes and the metabolic context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis BiologicalSample Biological Sample (e.g., Plasma, Tissue) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation SPE Solid-Phase Extraction (C18 Cartridge) BiologicalSample->SPE Extraction Liquid-Liquid Extraction BiologicalSample->Extraction LCMS LC-MS/MS ProteinPrecipitation->LCMS HPLC HPLC-UV ProteinPrecipitation->HPLC SPE->LCMS SPE->HPLC EnzymaticAssay Enzymatic Assay Extraction->EnzymaticAssay Quantification Quantification (Standard Curve) LCMS->Quantification HPLC->Quantification EnzymaticAssay->Quantification Validation Method Validation (LOD, LOQ, Precision) Quantification->Validation fatty_acid_oxidation FattyAcid Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthetase->FattyAcylCoA AcylCoA_Dehydrogenase Acyl-CoA Dehydrogenase FattyAcylCoA->AcylCoA_Dehydrogenase EnoylCoA Trans-Δ2-Enoyl-CoA AcylCoA_Dehydrogenase->EnoylCoA EnoylCoA_Hydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoA_Hydratase HydroxyacylCoA 3-Hydroxyacyl-CoA (e.g., this compound) EnoylCoA_Hydratase->HydroxyacylCoA HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoA_Dehydrogenase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA_Dehydrogenase->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

References

Assessing the Biological Activity of Synthetic 6-Hydroxyundecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the biological activity of synthetic 6-Hydroxyundecanoyl-CoA. Given the novelty of this specific molecule, this document outlines experimental protocols and presents comparative data from closely related and well-characterized acyl-CoA molecules. This approach allows for a robust initial assessment and hypothesis generation for the biological function of this compound.

The primary metabolic pathway of interest for a medium-chain fatty acyl-CoA, such as undecanoyl-CoA, is the mitochondrial β-oxidation cascade. The introduction of a hydroxyl group at the C6 position suggests potential interactions with dehydrogenases and other enzymes within this and related pathways. This guide will focus on the key enzymes that would likely interact with this compound: Acyl-CoA Synthetase, Medium-Chain Acyl-CoA Dehydrogenase (MCAD), and 3-Hydroxyacyl-CoA Dehydrogenase (HADH).

Data Presentation: Comparative Enzyme Kinetics

The following tables summarize the kinetic parameters (Km and Vmax) of key enzymes with various relevant substrates. This data provides a baseline for comparing the potential activity of synthetic this compound.

Table 1: Kinetic Parameters for Acyl-CoA Synthetase

SubstrateEnzyme SourceKm (µM)Vmax (nmol/mg protein/min)Reference
Octanoate (C8:0)Rat Intestinal Mucosa31 - 470.75 - 3.76[1]
Palmitate (C16:0)Rat Intestinal Mucosa1562.0[1]
6-Hydroxyundecanoic AcidHypotheticalN/AN/A

Table 2: Kinetic Parameters for Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

SubstrateEnzyme SourceKm (µM)Relative Vmax (%)Reference
Hexanoyl-CoA (C6)Human LymphocytesN/A100[2]
Octanoyl-CoA (C8)Human LymphocytesN/AVariable (genotype-dependent)[2]
This compoundHypotheticalN/AN/A

Table 3: Kinetic Parameters for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

SubstrateEnzyme SourceKm (µM)Vmax (µmol/mg/min)Reference
Acetoacetyl-CoA (C4)Ralstonia eutropha48149[3]
Medium-Chain 3-Hydroxyacyl-CoAsPig HeartLower than long-chainHighest Activity[4]
Long-Chain 3-Hydroxyacyl-CoAsPig HeartHigher than medium-chainLower Activity[4]
This compoundHypotheticalN/AN/A

Note: Data for this compound is not available and would need to be determined experimentally.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the assessment of synthetic this compound.

Protocol 1: Acyl-CoA Synthetase Activity Assay (Spectrophotometric)

This assay measures the formation of acyl-CoA from its corresponding fatty acid by coupling the reaction to the oxidation of NADH.

Principle: The synthesis of acyl-CoA by acyl-CoA synthetase produces AMP and pyrophosphate (PPi). The PPi is then used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is subsequently reduced to lactate (B86563) by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the acyl-CoA synthetase activity.

Materials:

  • Tris-HCl buffer (pH 7.4)

  • ATP

  • Coenzyme A (CoA)

  • MgCl2

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • 6-hydroxyundecanoic acid (or other fatty acid substrates)

  • Purified or partially purified Acyl-CoA Synthetase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl2, PEP, and NADH in a cuvette.

  • Add the coupling enzymes, PK and LDH.

  • Initiate the reaction by adding the fatty acid substrate (e.g., 6-hydroxyundecanoic acid).

  • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is used to calculate the enzyme activity.

Protocol 2: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay (Spectrophotometric)

This assay measures the reduction of a ferrocenium (B1229745) salt by MCAD during the dehydrogenation of an acyl-CoA substrate.

Principle: MCAD catalyzes the α,β-dehydrogenation of acyl-CoA substrates, transferring electrons to an artificial electron acceptor, ferrocenium hexafluorophosphate. The reduction of the ferrocenium ion is monitored by the decrease in absorbance at 300 nm.

Materials:

  • HEPES or phosphate (B84403) buffer (pH 7.6)

  • Ferrocenium hexafluorophosphate

  • Acyl-CoA substrate (e.g., octanoyl-CoA, this compound)

  • Purified MCAD enzyme

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing buffer and the ferrocenium salt.

  • Add the purified MCAD enzyme and incubate briefly.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in absorbance at 300 nm as the ferrocenium is reduced.

  • The initial rate of absorbance change is proportional to the MCAD activity.

Protocol 3: L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay (Spectrophotometric)

This assay measures the reduction of NAD+ to NADH during the oxidation of a 3-hydroxyacyl-CoA substrate.[4]

Principle: HADH catalyzes the oxidation of the 3-hydroxyl group of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is a direct measure of enzyme activity.

Materials:

  • Tris-HCl or phosphate buffer (pH 7.0 - 9.0)

  • NAD+

  • 3-hydroxyacyl-CoA substrate (e.g., acetoacetyl-CoA, or potentially this compound to test for non-canonical activity)

  • Purified HADH enzyme

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing buffer and NAD+.

  • Add the purified HADH enzyme.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of NADH formation is used to calculate the enzyme activity.

Mandatory Visualization

The following diagrams illustrate the key metabolic pathway and a general experimental workflow for assessing the biological activity of synthetic this compound.

fatty_acid_beta_oxidation cluster_activation Cytosol cluster_mitochondria Mitochondrial Matrix 6_HUA 6-Hydroxyundecanoic Acid ACSL Acyl-CoA Synthetase 6_HUA->ACSL ATP, CoA 6_HUC This compound ACSL->6_HUC AMP, PPi MCAD Medium-Chain Acyl-CoA Dehydrogenase 6_HUC->MCAD FAD -> FADH2 Enoyl_CoA Enoyl-CoA Intermediate MCAD->Enoyl_CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA->HADH H2O Ketoacyl_CoA Ketoacyl-CoA Intermediate HADH->Ketoacyl_CoA NAD+ -> NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA Thiolase->Shorter_Acyl_CoA TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle

Caption: Mitochondrial β-oxidation pathway for this compound.

experimental_workflow Start Synthetic this compound Enzyme_Assays Enzyme Kinetic Assays (ACSL, MCAD, HADH) Start->Enzyme_Assays Data_Collection Collect Kinetic Data (Km, Vmax) Enzyme_Assays->Data_Collection Comparison Compare with Known Substrates Data_Collection->Comparison Cellular_Assays Cell-Based Assays (e.g., Metabolic Flux Analysis) Comparison->Cellular_Assays Signaling_Studies Signaling Pathway Analysis Cellular_Assays->Signaling_Studies Conclusion Determine Biological Activity Profile Signaling_Studies->Conclusion

Caption: General workflow for assessing biological activity.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of laboratory chemicals are paramount. This guide provides a comprehensive operational plan for the proper disposal of 6-Hydroxyundecanoyl-CoA, ensuring safety and compliance with standard laboratory practices.

Immediate Safety and Handling

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles to prevent eye contact.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive quantitative data table cannot be provided. However, based on the SDS for the related compound Coenzyme A, the following information is relevant:

PropertyDataCitation
GHS Classification Does not meet the criteria for classification in accordance with Regulation No 1272/2008/EC.[1]
Storage Store in a tightly closed container in a dry, well-ventilated place.
In case of a spill Take up mechanically and place in appropriate containers for disposal. Ventilate the affected area.[1]

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound is to treat it as a chemical waste product to be handled by a licensed waste disposal service. This ensures the highest level of safety and environmental protection.

  • Waste Identification and Collection:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated paper towels).

    • The container should be made of a material compatible with the chemical and have a secure lid.

  • Segregation of Waste:

    • Store the this compound waste separately from other incompatible waste streams to prevent accidental reactions.

  • Storage of Waste:

    • Keep the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is closed at all times except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the full chemical name and any available safety information to the disposal service.

    • Follow all institutional and local regulations for hazardous waste disposal.

Note: Do not dispose of this compound down the drain. While some non-hazardous, water-soluble chemicals may be suitable for sewer disposal in very small quantities, the solubility and environmental impact of this compound are not well-established. Therefore, a cautious approach is necessary.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Identify and Label Waste Container A->B Start C Collect this compound and Contaminated Materials B->C D Segregate from Incompatible Waste C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Contractor E->F G Arrange for Pickup and Proper Disposal F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 6-Hydroxyundecanoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling similar long-chain fatty acyl-CoA esters and general laboratory safety protocols.

Pre-Handling Preparations and Hazard Assessment

Prior to handling this compound, it is imperative to conduct a thorough risk assessment. Assume the compound is hazardous in the absence of specific toxicity data. All personnel must be trained on general laboratory safety and emergency procedures. Ensure that safety equipment, including eyewash stations and safety showers, is readily accessible and in proper working order.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This equipment should be worn at all times in the laboratory when the compound is being handled.[1][2][3]

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1]Protects eyes from potential splashes.
Face Protection Face shield (in addition to safety glasses/goggles).Recommended when there is a significant risk of splashing.[4]
Hand Protection Disposable nitrile gloves.[1]Provides a barrier against skin contact. Change gloves immediately if contaminated.
Body Protection A lab coat is the minimum requirement.[1][2]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[4]
Respiratory Protection Not generally required if handled in a well-ventilated area or fume hood. Use a NIOSH-approved respirator if aerosols may be generated.Minimizes inhalation exposure.

Handling and Operational Plan

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Follow the manufacturer's recommendations for storage temperature, typically in a freezer at -20°C or below, to maintain stability.

  • Keep away from incompatible materials such as strong oxidizing agents.

Weighing and Aliquoting:

  • Perform all manipulations of powdered or solid forms of the compound within a chemical fume hood to minimize inhalation risk.

  • Use appropriate tools and techniques to avoid generating dust.

  • For creating solutions, add the solvent to the pre-weighed compound slowly.

Emergency Procedures

Spill Response: In the event of a spill, follow these steps:

  • Alert personnel in the immediate area and evacuate if necessary.[5][6]

  • Assess the spill. For a minor spill, trained laboratory personnel can proceed with cleanup. For a major spill, contact your institution's Environmental Health and Safety (EHS) department.[5]

  • Don the appropriate PPE.

  • Contain the spill using absorbent materials, working from the outside in.[7]

  • Clean the spill area with a suitable solvent or detergent and water.

  • Collect all contaminated materials in a sealed, labeled container for proper disposal.[8]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Segregate waste: Do not mix with other waste streams.[9]

  • Containerize: Collect all solid and liquid waste in clearly labeled, sealed containers.[10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for waste pickup and disposal through your institution's EHS department or a licensed chemical waste disposal company.[9][11] Do not pour down the drain.[11]

Experimental Workflow and Safety Protocol

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol RiskAssessment Conduct Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepareWorkArea Prepare Well-Ventilated Work Area GatherPPE->PrepareWorkArea Weighing Weighing in Fume Hood PrepareWorkArea->Weighing Solubilization Solubilization Weighing->Solubilization Experiment Perform Experiment Solubilization->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate SegregateWaste Segregate & Label Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste via EHS SegregateWaste->DisposeWaste Spill Spill Occurs Spill->Decontaminate Follow Spill Protocol FirstAid Administer First Aid Spill->FirstAid

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.